BMS-986449
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C21H21FN4O3 |
|---|---|
Poids moléculaire |
396.4 g/mol |
Nom IUPAC |
(3S)-3-[(1R)-6-(6-amino-4,5-dimethyl-2-pyridinyl)-7-fluoro-1-methyl-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C21H21FN4O3/c1-9-8-14(24-19(23)10(9)2)12-4-5-13-17(18(12)22)11(3)26(21(13)29)15-6-7-16(27)25-20(15)28/h4-5,8,11,15H,6-7H2,1-3H3,(H2,23,24)(H,25,27,28)/t11-,15+/m1/s1 |
Clé InChI |
CNRNDVOTRSDMEF-ABAIWWIYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of BMS-986449
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BMS-986449 is an investigational, orally bioavailable small molecule classified as a Cereblon E3 Ligase Modulatory Drug (CELMoD) and a molecular glue degrader.[1][2][3] Its mechanism of action centers on the selective, Cereblon-dependent proteasomal degradation of the Ikaros family transcription factors Helios (IKZF2) and Eos (IKZF4).[1][2][3] This targeted degradation primarily occurs within regulatory T cells (Tregs), leading to their reprogramming and the enhancement of anti-tumor immune responses.[3] this compound is currently under investigation in clinical trials for the treatment of advanced solid tumors, both as a monotherapy and in combination with other immunotherapies.[2][4][5][6]
Core Mechanism of Action: Molecular Glue-Mediated Degradation
This compound functions by hijacking the body's natural protein disposal system, the ubiquitin-proteasome system. It acts as a "molecular glue" to induce proximity between the E3 ubiquitin ligase Cereblon (CRBN) and the neo-substrates IKZF2 and IKZF4. This induced proximity leads to the polyubiquitination of IKZF2 and IKZF4, marking them for degradation by the proteasome.
The key steps in the mechanism of action are as follows:
-
Binding to Cereblon: this compound binds to the Cereblon (CRBN) E3 ubiquitin ligase complex.
-
Ternary Complex Formation: This binding alters the substrate specificity of CRBN, promoting the recruitment of IKZF2 and IKZF4 to form a ternary complex (CRBN-BMS-986449-IKZF2/4).
-
Polyubiquitination: Within this complex, IKZF2 and IKZF4 are polyubiquitinated.
-
Proteasomal Degradation: The ubiquitin tags are recognized by the proteasome, leading to the degradation of IKZF2 and IKZF4.
-
Treg Reprogramming and Enhanced Anti-Tumor Immunity: The degradation of these key transcription factors in Tregs leads to a shift in their phenotype, reducing their immunosuppressive function and thereby augmenting the anti-tumor immune response.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound as a molecular glue degrader.
Quantitative Data
While specific binding affinities and degradation potencies for this compound are not extensively published, data from a Bristol Myers Squibb patent on related molecular glue degraders provide representative values. Additionally, preclinical studies on this compound have demonstrated its in vivo activity.
Table 1: In Vitro Degradation Potency of a Representative IKZF2/4 Degrader
| Compound | Cell Line | Target | DC50 (nM) | Dmax (%) | Assay Type |
| Exemplified Compound | Jurkat | IKZF2 | 34 | 91 | Flow Cytometry |
| IKZF1 | 1200 | 69 | |||
| IKZF3 | 3005 | 61 | |||
| IL-2 Stimulated Human Tregs | IKZF2 | 59 | 98 | Flow Cytometry | |
| IKZF4 | 203 | 62 | |||
| IKZF1 | 3788 | 67 | |||
| IKZF3 | >10000 | 35 | |||
| Data from a Bristol Myers Squibb patent for a representative compound, not confirmed to be this compound.[7] |
Table 2: In Vivo Degradation and Efficacy of this compound
| Animal Model | Dose | Target Degradation | Tumor Model | Tumor Growth Inhibition (TGI) |
| Cynomolgus Monkey | 0.3 mg/kg, QD | ≥80% degradation of Helios in circulating Tregs over 24h | N/A | N/A |
| Data from AACR Annual Meeting 2025 abstract.[8][9] |
Experimental Protocols
Detailed protocols for this compound are not publicly available. However, based on studies of similar IKZF2 molecular glue degraders, the following methodologies are representative of the key experiments used to characterize this class of compounds.
In Vitro Protein Degradation Assay (HiBiT Assay)
This assay quantifies the degradation of a target protein in live cells.
-
Cell Line Generation: Engineer cell lines (e.g., HEK293) to express the target protein (IKZF2, IKZF4, etc.) tagged with a small HiBiT peptide using a system like the FLP-IN system.
-
Cell Plating: Seed the engineered cells in 96-well plates.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., this compound) for a specified duration (e.g., 24 hours).
-
Lysis and Detection: Lyse the cells and add the LgBiT protein, which binds to the HiBiT tag to form a functional Nano-luciferase enzyme. Add the luciferase substrate.
-
Data Acquisition: Measure the resulting luminescence using a plate reader. The signal is proportional to the amount of remaining HiBiT-tagged protein.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit to a dose-response curve to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum percentage of degradation).
Cereblon Binding Assay (HTRF)
This competitive binding assay determines the affinity of a compound for Cereblon.
-
Reagents:
-
GST-tagged human Cereblon protein
-
Thalidomide-Red (fluorescent ligand)
-
Anti-GST antibody labeled with Europium cryptate (donor fluorophore)
-
-
Assay Procedure:
-
Add the test compound to a low-volume 384-well plate.
-
Add the GST-tagged Cereblon protein.
-
Add a pre-mixed solution of the anti-GST Europium cryptate antibody and Thalidomide-Red.
-
Incubate at room temperature.
-
-
Detection: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).
-
Principle: In the absence of a competitor, the binding of Thalidomide-Red to Cereblon brings the donor and acceptor fluorophores into proximity, resulting in a high FRET signal. A test compound that binds to Cereblon will displace Thalidomide-Red, leading to a decrease in the FRET signal.
-
Data Analysis: Calculate the IC50 value from the dose-response curve.
In Vivo Tumor Growth Inhibition Studies
These studies evaluate the anti-tumor efficacy of the compound in a living organism.
-
Animal Model: Use syngeneic tumor models in humanized CRBN knock-in mice (to ensure the mouse model is responsive to human-active CELMoDs).
-
Tumor Implantation: Subcutaneously implant tumor cells (e.g., MC38 colon adenocarcinoma) into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, this compound as a monotherapy, anti-PD1 antibody, combination of this compound and anti-PD1).
-
Dosing: Administer this compound orally, once daily. Administer antibodies via intraperitoneal injection as per the established schedule.
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals.
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control. Monitor animal survival.
Experimental Workflow Diagram
References
- 1. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 2. drughunter.com [drughunter.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. Molecular glue degraders described in Bristol Myers Squibb patent | BioWorld [bioworld.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
BMS-986449: A Technical Guide to the Selective IKZF2/4 Degrader
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of BMS-986449, a novel, orally bioavailable small molecule that functions as a selective degrader of the Ikaros zinc finger (IKZF) transcription factors IKZF2 (Helios) and IKZF4 (Eos). By reprogramming the tumor microenvironment, this compound represents a promising new modality in cancer immunotherapy.
Introduction
This compound is a Cereblon E3 ligase modulating drug (CELMoD) that acts as a molecular glue to induce the degradation of IKZF2 and IKZF4.[1][2] These transcription factors are crucial for the function and stability of regulatory T cells (Tregs), an immunosuppressive immune cell population often found in high abundance within the tumor microenvironment (TME).[3][4] The presence of Tregs in the TME is associated with poor responses to various immunotherapies.[3] By selectively degrading Helios and Eos, this compound aims to reprogram these immunosuppressive Tregs into a more inflammatory, effector-like phenotype, thereby enhancing the anti-tumor immune response.[3][5]
This document summarizes the preclinical data for this compound, including its mechanism of action, in vitro and in vivo efficacy, and pharmacodynamic profile. Detailed experimental methodologies are provided to facilitate the understanding and potential replication of key experiments.
Mechanism of Action
This compound functions as a molecular glue, redirecting the substrate specificity of the E3 ubiquitin ligase Cereblon (CRBN) to target IKZF2 and IKZF4 for proteasomal degradation.[1][4] This targeted degradation leads to a functional reprogramming of Tregs, shifting them from an immunosuppressive to an inflammatory phenotype. This altered state is characterized by the increased expression of effector molecules such as Granzyme B.[4] A key feature of this compound is its high selectivity for IKZF2 and IKZF4, with minimal impact on the related transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos).[3]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in regulatory T cells.
Data Presentation
In Vitro Activity
This compound has been shown to induce a reprogrammed transcriptional phenotype in primary human Treg cells. When cultured with this compound under activating conditions, these cells exhibit increased expression of effector molecules, such as Granzyme B, and a more inflammatory gene transcript profile.[4]
In Vivo Efficacy in Syngeneic Mouse Models
The anti-tumor activity of this compound has been evaluated in several syngeneic mouse models. The tables below summarize the tumor growth inhibition (TGI) data for this compound as a monotherapy and in combination with an anti-PD-1 antibody.
Table 1: Monotherapy Efficacy of this compound in Syngeneic Mouse Models
| Tumor Model | Mouse Strain | Treatment | Tumor Growth Inhibition (TGI) | Reference |
| CT26 (Colon) | hCRBN-KI Mice | This compound (daily dosing) | Up to 75% | [4] |
| MB49 (Bladder) | hCRBN-KI Mice | This compound (daily dosing) | Up to 62% | [4] |
| MC38 (Colon) | hCRBN-KI Mice | This compound (daily dosing) | Up to 42% | [4] |
Table 2: Combination Efficacy of this compound with Anti-PD-1 in Syngeneic Mouse Models
| Tumor Model | Mouse Strain | Treatment | Tumor Growth Inhibition (TGI) | Reference |
| CT26 (Colon) | hCRBN-KI Mice | This compound + anti-PD-1 | 95% | [4] |
| MB49 (Bladder) | hCRBN-KI Mice | This compound + anti-PD-1 | 97% | [4] |
| MC38 (Colon) | hCRBN-KI Mice | This compound + anti-PD-1 | 92% | [4] |
Pharmacodynamics in Cynomolgus Monkeys
The pharmacodynamic effects of this compound have been assessed in cynomolgus monkeys. Oral administration of this compound resulted in sustained degradation of Helios in circulating Treg cells.
Table 3: Pharmacodynamic Effects of this compound in Cynomolgus Monkeys
| Dose of this compound | Dosing Schedule | Outcome | Reference |
| 0.1 mg/kg | Daily | Maintained >80% degradation of Helios in circulating Treg cells | [4] |
| 0.3 mg/kg | Daily (QD) | Maintained ≥80% degradation of Helios in circulating Treg cells over 24h | [3] |
Experimental Protocols
The following are representative protocols for the key experiments cited. These are based on publicly available information and standard laboratory procedures.
In Vitro Treg Reprogramming Assay
Objective: To assess the ability of this compound to reprogram human Treg cells towards an effector phenotype.
Methodology:
-
Isolation of Human Tregs: Primary human Treg cells (CD4+CD25+FOXP3+) are isolated from peripheral blood mononuclear cells (PBMCs) of healthy donors using standard cell sorting techniques.
-
Cell Culture and Treatment: Treg cells are cultured under activating conditions (e.g., with anti-CD3/CD28 beads and IL-2).
-
This compound is added to the culture medium at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated for 8 days.[4]
-
Analysis: After the incubation period, cells are harvested and analyzed for:
-
Protein Expression: The expression of effector molecules, such as Granzyme B, is measured by flow cytometry or western blotting.
-
Gene Expression: Changes in the transcriptional profile are assessed using RNA sequencing or qPCR to identify the expression of inflammatory gene transcripts.
-
Experimental Workflow: In Vitro Treg Reprogramming
Caption: Workflow for the in vitro Treg reprogramming assay.
Syngeneic Mouse Model Efficacy Studies
Objective: To evaluate the anti-tumor efficacy of this compound, alone and in combination with anti-PD-1, in immunocompetent mice.
Methodology:
-
Animal Model: Humanized CRBN knock-in (hCRBN-KI) mice are used to ensure the relevance of the CELMoD mechanism.
-
Tumor Cell Implantation: Mice are subcutaneously inoculated with syngeneic tumor cells (e.g., CT26, MB49, or MC38).
-
Treatment: Once tumors are established, mice are randomized into treatment groups:
-
Vehicle control
-
This compound (administered daily by oral gavage)
-
Anti-PD-1 antibody (administered intraperitoneally on a specified schedule)
-
This compound in combination with anti-PD-1 antibody
-
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) with calipers.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated at the end of the study by comparing the average tumor volume in the treated groups to the vehicle control group.
Global Proteomics Analysis for Selectivity Profiling
Objective: To determine the selectivity of this compound for IKZF2/4 over other proteins, including IKZF1/3.
Methodology:
-
Cell Treatment: Primary T cells are treated with this compound or a vehicle control for a specified period.
-
Protein Extraction and Digestion: Proteins are extracted from the cells, quantified, and digested into peptides (e.g., using trypsin).
-
Mass Spectrometry: The peptide samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The resulting mass spectrometry data is processed to identify and quantify proteins. The abundance of each protein in the this compound-treated samples is compared to the vehicle control to identify proteins that are degraded. The selectivity is determined by comparing the degradation of IKZF2/4 to that of IKZF1/3 and other proteins.[3]
Conclusion
This compound is a potent and selective degrader of IKZF2 and IKZF4 that has demonstrated promising preclinical activity. By reprogramming regulatory T cells, it enhances anti-tumor immunity, leading to significant tumor growth inhibition, particularly in combination with immune checkpoint blockade. The favorable pharmacodynamic profile observed in cynomolgus monkeys supports its clinical development. Ongoing Phase I/II clinical trials will further elucidate the safety and efficacy of this compound in patients with advanced solid tumors.[3]
References
- 1. miltenyibiotec.com [miltenyibiotec.com]
- 2. aacrmeetingnews.org [aacrmeetingnews.org]
- 3. In Vitro Treg Suppression Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 5. Proteomic Analysis of Regulatory T Cells Reveals the Importance of Themis1 in the Control of Their Suppressive Function - PMC [pmc.ncbi.nlm.nih.gov]
The Dichotomous Roles of Helios and Eos in Orchestrating Regulatory T Cell Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Regulatory T cells (Tregs) are indispensable for maintaining immune homeostasis and preventing autoimmunity. Their function is tightly controlled by a network of transcription factors, among which the Ikaros family members, Helios (encoded by IKZF2) and Eos (encoded by IKZF4), have emerged as critical regulators. This technical guide provides a comprehensive overview of the distinct and sometimes controversial roles of Helios and Eos in Treg cell biology. We delve into their molecular mechanisms, impact on Treg stability and suppressive function, and their interplay with the master Treg transcription factor, Foxp3. This document summarizes key quantitative data, provides detailed experimental protocols for studying these factors, and visualizes complex signaling pathways and workflows to facilitate a deeper understanding for researchers and professionals in the field of immunology and drug development.
Introduction: The Ikaros Family in Treg Biology
Tregs are a specialized subpopulation of T cells that suppress the activity of other immune cells. The transcription factor Foxp3 is considered the master regulator of Treg development and function. However, a suite of other transcription factors, including Helios and Eos, are crucial for fine-tuning Treg identity and suppressive capabilities. Both Helios and Eos belong to the Ikaros family of zinc-finger transcription factors, which are known to play pivotal roles in lymphocyte development and differentiation. While initially thought to have redundant functions, accumulating evidence points towards distinct roles for Helios and Eos in shaping the Treg lineage.
Helios is often considered a marker of thymic-derived Tregs (tTregs) and is crucial for maintaining their stability, particularly in inflammatory environments. Its expression is associated with a more activated and suppressive phenotype.
Eos , on the other hand, has a more debated role. Some studies suggest it is a critical partner of Foxp3 in mediating gene silencing and is essential for Treg suppressive function. In contrast, other reports indicate that Tregs can function normally in the absence of Eos, suggesting a more context-dependent or redundant role.
This guide will dissect the current understanding of these two key transcription factors, providing the necessary technical details for their further investigation.
Quantitative Analysis of Helios and Eos in Treg Function
To provide a clear overview of the impact of Helios and Eos on Treg biology, the following tables summarize key quantitative findings from various studies.
Table 1: Impact of Helios on Treg Phenotype and Function
| Parameter | Wild-Type Tregs | Helios-Deficient Tregs | Reference(s) |
| Foxp3 Expression | Stable, high expression | Reduced expression, unstable phenotype, especially under inflammatory conditions. | [1][2] |
| IL-2 Production | Repressed | De-repressed, increased IL-2 secretion.[3] | [3] |
| Effector Cytokine Production (IFN-γ, IL-17) | Low to none | Increased production of IFN-γ and IL-17 upon stimulation.[1] | [1][4] |
| STAT5 Phosphorylation (pSTAT5) upon IL-2 stimulation | Robust phosphorylation | Diminished STAT5 activation.[2] | [2][5][6][7] |
| In vitro Suppression | Highly suppressive | Some studies report normal suppression, while others show defects, particularly with activated T cells.[2] | [2][8] |
| In vivo Stability (Lymphopenic conditions) | Stable Foxp3 expression | Less stable Foxp3 expression, with a greater loss of the Treg phenotype.[9] | [9] |
| Expression in Treg Subsets | Expressed in ~60-70% of Foxp3+ Tregs, considered a marker for tTregs.[2] | N/A | [2] |
Table 2: Impact of Eos on Treg Phenotype and Function
| Parameter | Wild-Type Tregs | Eos-Deficient Tregs | Reference(s) |
| Foxp3 Expression | Stable | Generally stable, though some studies with siRNA knockdown show instability.[10] | [10] |
| IL-2 Production | Repressed | De-repressed in some models (siRNA), leading to IL-2 production.[11] | [10][11] |
| Effector Cytokine Production (IFN-γ) | Low to none | Increased IFN-γ production in some contexts. | [10] |
| In vitro Suppression | Highly suppressive | Controversial: some studies show normal suppression, while others report a complete loss of suppressive function.[10][12][13] | [10][11][12][13] |
| In vivo Suppression (Colitis Model) | Suppress disease | Failure to suppress colitis in conditional knockout models.[12] | [12] |
| Interaction with Foxp3 | Forms a complex with Foxp3 to mediate gene silencing.[11] | N/A | [11] |
| Expression in Treg Subsets | Preferentially expressed in Foxp3+Helios+ Tregs.[10] | N/A | [10] |
Core Signaling Pathways and Molecular Interactions
The functions of Helios and Eos are mediated through their involvement in specific signaling pathways and their interactions with other key regulatory molecules.
The Helios-STAT5 Axis in Treg Stability
Helios is a critical component in maintaining Treg stability, primarily through its influence on the Interleukin-2 (B1167480) (IL-2) signaling pathway. IL-2 is a key cytokine for Treg survival and function, and its signaling is mediated through the phosphorylation of STAT5. Helios enhances this pathway, ensuring robust STAT5 activation, which in turn reinforces Foxp3 expression and the overall suppressive phenotype of the Treg.
The Eos-Foxp3 Co-repressor Complex
Eos functions as a critical co-factor for Foxp3-mediated gene repression. It physically interacts with Foxp3 and is thought to recruit co-repressor complexes, such as those containing C-terminal binding protein (CtBP), to the promoters of target genes, like the IL2 gene. This interaction leads to chromatin modifications that silence gene expression, thereby contributing to the anergic and suppressive phenotype of Tregs.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of Helios and Eos in Treg function.
Flow Cytometry for Intracellular Staining of Helios, Eos, and Foxp3
This protocol is essential for identifying and quantifying Treg subsets based on the expression of these key transcription factors.
Materials:
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fixation/Permeabilization Buffer (e.g., eBioscience™ Foxp3 / Transcription Factor Staining Buffer Set)
-
Fluorochrome-conjugated antibodies:
-
Anti-CD4 (e.g., PerCP-Cy5.5)
-
Anti-CD25 (e.g., APC)
-
Anti-Foxp3 (e.g., PE-Cy7)
-
Anti-Helios (e.g., PE)
-
Anti-Eos (e.g., Alexa Fluor 647)
-
Live/Dead fixable dye
-
-
Compensation beads
-
Flow cytometer
Protocol:
-
Cell Preparation: Prepare a single-cell suspension of lymphocytes from peripheral blood, spleen, or lymph nodes.
-
Surface Staining: a. Stain for viability using a Live/Dead fixable dye according to the manufacturer's instructions. b. Stain for surface markers (e.g., CD4, CD25) in FACS buffer for 30 minutes at 4°C in the dark. c. Wash cells twice with FACS buffer.
-
Fixation and Permeabilization: a. Resuspend cells in 1 mL of freshly prepared Fixation/Permeabilization buffer. b. Incubate for 30-60 minutes at 4°C in the dark. c. Wash cells twice with 1X Permeabilization Buffer.
-
Intracellular Staining: a. Resuspend fixed and permeabilized cells in 100 µL of 1X Permeabilization Buffer. b. Add fluorochrome-conjugated antibodies against Helios, Eos, and Foxp3. c. Incubate for at least 30 minutes at 4°C in the dark. d. Wash cells twice with 1X Permeabilization Buffer.
-
Acquisition and Analysis: a. Resuspend cells in FACS buffer. b. Acquire samples on a flow cytometer. c. Use single-stain controls for compensation. d. Gate on live, single cells, followed by CD4+ lymphocytes. From the CD4+ gate, identify Tregs as CD25+Foxp3+. Within the Treg gate, analyze the expression of Helios and Eos.[14][15][16][17][18]
In Vitro Treg Suppression Assay (CFSE-based)
This assay measures the ability of Tregs to suppress the proliferation of conventional T cells (Tconvs).
Materials:
-
Complete RPMI-1640 medium (with 10% FBS, L-glutamine, penicillin/streptomycin)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Anti-CD3/CD28 beads or soluble antibodies
-
Treg and Tconv cells (CD4+CD25- or CD4+Foxp3-)
-
96-well round-bottom plates
Protocol:
-
Tconv Labeling: a. Resuspend Tconv cells at 1x10^7 cells/mL in PBS. b. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. c. Quench the reaction by adding 5 volumes of cold complete RPMI medium. d. Wash the cells three times with complete RPMI medium.
-
Co-culture Setup: a. Plate a constant number of CFSE-labeled Tconv cells (e.g., 5x10^4 cells/well) into a 96-well plate. b. Add varying numbers of Tregs to achieve different Treg:Tconv ratios (e.g., 1:1, 1:2, 1:4, 1:8). c. Include control wells with Tconvs alone (no Tregs) and unstimulated Tconvs (no anti-CD3/CD28).
-
Stimulation and Incubation: a. Add anti-CD3/CD28 beads or antibodies to stimulate T cell proliferation. b. Incubate the plate for 3-4 days at 37°C in a 5% CO2 incubator.
-
Analysis: a. Harvest the cells and stain with a viability dye and anti-CD4 antibody. b. Analyze the CFSE dilution in the live CD4+ Tconv population by flow cytometry. Proliferation is indicated by a decrease in CFSE fluorescence. c. Calculate the percentage of suppression: [1 - (% divided cells with Tregs / % divided cells without Tregs)] x 100.[19][20][21][22][23]
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This technique is used to identify the genomic binding sites of Helios and Eos.
Materials:
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Lysis and sonication buffers
-
Antibodies specific for Helios or Eos
-
Protein A/G magnetic beads
-
Buffers for washing and elution
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents for library preparation and next-generation sequencing
Protocol:
-
Cross-linking: Cross-link protein-DNA complexes in live Treg cells with formaldehyde. Quench with glycine.
-
Chromatin Preparation: Lyse the cells and shear the chromatin into fragments of 200-600 bp using sonication.
-
Immunoprecipitation: a. Pre-clear the chromatin with protein A/G beads. b. Incubate the chromatin overnight at 4°C with an antibody against Helios or Eos. c. Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating. Treat with RNase A and Proteinase K. Purify the DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and use peak-calling algorithms to identify genomic regions enriched for Helios or Eos binding.[11][24][25][26][27][28][29][30]
RNA-Sequencing (RNA-seq)
RNA-seq is used to profile the transcriptome of wild-type versus Helios- or Eos-deficient Tregs to identify differentially expressed genes.
Materials:
-
Trizol or other RNA extraction reagent
-
DNase I
-
RNA purification kit
-
Reagents for mRNA purification (oligo-dT beads) or ribosomal RNA depletion
-
Reagents for cDNA synthesis and library preparation
-
Next-generation sequencer
Protocol:
-
RNA Extraction: Isolate total RNA from purified Treg populations.
-
RNA Quality Control: Assess RNA integrity using a Bioanalyzer or similar instrument.
-
Library Preparation: a. Purify mRNA using oligo-dT beads or deplete ribosomal RNA. b. Fragment the RNA. c. Synthesize first and second-strand cDNA. d. Ligate sequencing adapters and amplify the library by PCR.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis: a. Perform quality control on the raw sequencing reads. b. Align the reads to a reference genome. c. Quantify gene expression levels. d. Perform differential gene expression analysis to identify genes regulated by Helios or Eos.
Experimental and Logical Workflows
Understanding the experimental logic is crucial for designing studies to investigate the roles of Helios and Eos.
Conclusion and Future Directions
Helios and Eos are key transcription factors that play significant, though distinct, roles in regulating Treg cell function. Helios is a crucial stabilizer of the Treg lineage, particularly under inflammatory pressure, primarily by reinforcing the IL-2/STAT5 signaling pathway. Its deficiency leads to Treg instability and a shift towards an effector-like phenotype. The role of Eos is more complex and appears to be highly context-dependent, with evidence supporting its function as a critical co-repressor for Foxp3-mediated gene silencing.
For drug development professionals, targeting these pathways presents both opportunities and challenges. Inhibiting Helios in the tumor microenvironment could be a strategy to destabilize Tregs and enhance anti-tumor immunity.[1] Conversely, enhancing Helios function could be beneficial in autoimmune diseases by stabilizing Tregs. The controversial nature of Eos's function necessitates further research to delineate its precise role before it can be considered a therapeutic target.
Future research should focus on:
-
Dissecting the context-dependency of Eos function: Understanding the specific conditions under which Eos is critical for Treg function will be key to resolving the current controversies.
-
Identifying the full spectrum of Helios and Eos target genes: Comprehensive genomic studies will provide a more complete picture of the gene regulatory networks controlled by these factors.
-
Developing strategies for targeted therapeutic intervention: The development of small molecules or biologics that can specifically modulate the activity of Helios or Eos in a tissue-specific manner will be a major step forward in translating this basic research into clinical applications.
By continuing to unravel the intricate roles of Helios and Eos, the scientific community can pave the way for novel therapeutic strategies to modulate Treg function in a variety of diseases.
References
- 1. Helios—controller of Treg stability and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Helios: still behind the clouds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acute pharmacological degradation of Helios destabilizes regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Helios, and not FoxP3, is the marker of activated Tregs expressing GARP/LAP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differences in Maturation Status and Immune Phenotypes of Circulating Helios+ and Helios− Tregs and Their Disrupted Correlations With Monocyte Subsets in Autoantibody-Positive T1D Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing IL-2-Induced STAT5 Phosphorylation in Fixed, Permeabilized Foxp3+ Treg Cells by Multiparameter Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insufficient phosphorylation of STAT5 in Tregs inhibits the expression of BLIMP-1 but not IRF4, reduction the proportion of Tregs in pediatric aplastic anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Eos is redundant for T regulatory cell function, but plays an important role in IL-2 and Th17 production by CD4+ T conventional cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Eos mediates Foxp3-dependent gene silencing in regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective deletion of Eos (Ikzf4) in T-regulatory cells leads to loss of suppressive function and development of systemic autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective deletion of Eos (Ikzf4) in T-regulatory cells leads to loss of suppressive function and development of systemic autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. How To Differentiate T-Regulatory Cells (Tregs) By Flow Cytometry - ExpertCytometry [expertcytometry.com]
- 15. Frontiers | Co-expression of Foxp3 and Helios facilitates the identification of human T regulatory cells in health and disease [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. In Vitro Treg Suppression Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vitro and in vivo Analyses of Regulatory T Cell Suppression of CD8+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 23. In Vitro Treg Suppression Assays | Springer Nature Experiments [experiments.springernature.com]
- 24. bosterbio.com [bosterbio.com]
- 25. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 26. Chromatin Immunoprecipitation (ChIP) in Mouse T-cell Lines [diagenode.com]
- 27. researchgate.net [researchgate.net]
- 28. A distal Foxp3 enhancer enables interleukin-2 dependent thymic Treg cell lineage commitment for robust immune tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Frontiers | TF-ChIP Method for Tissue-Specific Gene Targets [frontiersin.org]
- 30. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
In-depth Technical Guide: Preclinical Efficacy of BMS-986449
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986449 is an investigational, orally bioavailable small molecule classified as a Cereblon E3 Ligase Modulatory Drug (CELMoD). It acts as a molecular glue to induce the targeted degradation of the transcription factors Ikaros family zinc finger 2 (IKZF2), also known as Helios, and Ikaros family zinc finger 4 (IKZF4), also known as Eos.[1][2][3][4] These transcription factors are crucial for the stability and suppressive function of regulatory T cells (Tregs), which often infiltrate the tumor microenvironment and dampen anti-tumor immune responses.[5][6][7] By selectively degrading Helios and Eos, this compound aims to reprogram Tregs into a more inflammatory, effector-like phenotype, thereby enhancing the body's natural ability to fight cancer.[1][5] This document provides a comprehensive overview of the preclinical data supporting the efficacy of this compound, including detailed experimental protocols and a visual representation of its mechanism of action.
Quantitative Preclinical Efficacy Data
The preclinical efficacy of this compound has been evaluated in both in vivo and ex vivo models. A key study in cynomolgus monkeys demonstrated that oral administration of this compound at a dose of 0.3 mg/kg was well-tolerated and resulted in sustained degradation of Helios in circulating Tregs, with levels remaining at or below 80% for over 24 hours.[5][8]
In vivo anti-tumor activity was assessed in various syngeneic mouse models, which utilize mice with a competent immune system. In human Cereblon knock-in (hCRBN-KI) mice bearing established tumors, daily oral dosing of this compound as a single agent demonstrated significant tumor growth inhibition (TGI). Furthermore, when combined with an anti-PD-1 immune checkpoint inhibitor, this compound showed even more robust and synergistic anti-tumor efficacy.[8]
| Model | Treatment | Tumor Growth Inhibition (TGI) | Reference |
| CT26 (Colon Carcinoma) | This compound Monotherapy | Up to 75% | [8] |
| MB49 (Bladder Carcinoma) | This compound Monotherapy | Up to 62% | [8] |
| MC38 (Colon Adenocarcinoma) | This compound Monotherapy | Up to 42% | [8] |
| CT26 (Colon Carcinoma) | This compound + anti-PD-1 | 95% | [8] |
| MB49 (Bladder Carcinoma) | This compound + anti-PD-1 | 97% | [8] |
Experimental Protocols
In Vivo Syngeneic Tumor Model Efficacy Study
This protocol outlines the general methodology for assessing the in vivo anti-tumor efficacy of this compound in syngeneic mouse models.
1. Animal Models and Cell Lines:
-
Mouse Strains: Immunocompetent mouse strains genetically compatible with the tumor cell lines are used (e.g., BALB/c for CT26, C57BL/6 for MB49 and MC38). To ensure the relevance of the CELMoD mechanism, human Cereblon knock-in (hCRBN-KI) mice are often utilized.
-
Tumor Cell Lines: Murine cancer cell lines such as CT26 (colon carcinoma), MB49 (bladder carcinoma), and MC38 (colon adenocarcinoma) are cultured under standard sterile conditions.
2. Tumor Implantation:
-
Tumor cells are harvested during their exponential growth phase and resuspended in a suitable sterile medium (e.g., PBS or Hank's Balanced Salt Solution).
-
A specific number of cells (typically 1 x 105 to 1 x 106) in a small volume (e.g., 100 µL) is injected subcutaneously into the flank of each mouse.
3. Treatment Administration:
-
Once tumors reach a predetermined average size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
This compound is formulated for oral administration (e.g., in a suitable vehicle such as 0.5% methylcellulose).
-
Treatment is administered daily via oral gavage at specified dose levels (e.g., as described in the efficacy data).
-
For combination studies, an anti-PD-1 antibody is administered intraperitoneally at a specified dose and schedule.
-
The control group receives the vehicle alone.
4. Efficacy Assessment:
-
Tumor dimensions (length and width) are measured at regular intervals (e.g., 2-3 times per week) using digital calipers.
-
Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Tumor Growth Inhibition (TGI) is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Animal body weight and general health are monitored throughout the study as indicators of toxicity.
In Vitro Treg Reprogramming and Suppression Assay
This assay is designed to evaluate the functional consequences of IKZF2 and IKZF4 degradation on the suppressive capacity of regulatory T cells.
1. Isolation of T Cell Populations:
-
Regulatory T cells (Tregs; CD4+CD25+) and responder T cells (Tresp; CD4+CD25-) are isolated from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
2. Cell Culture and Treatment:
-
Isolated Tregs are cultured in complete RPMI-1640 medium supplemented with IL-2.
-
Tregs are treated with varying concentrations of this compound or vehicle control for a specified period (e.g., 24-72 hours) to induce the degradation of Helios and Eos.
3. Co-culture and Proliferation Analysis:
-
Responder T cells are labeled with a proliferation-tracking dye, such as carboxyfluorescein succinimidyl ester (CFSE) or CellTrace Violet.
-
Labeled Tresp cells are co-cultured with the pre-treated Tregs at different Treg:Tresp ratios (e.g., 1:1, 1:2, 1:4).
-
The co-culture is stimulated with anti-CD3 and anti-CD28 antibodies to induce Tresp cell proliferation.
-
After a defined incubation period (e.g., 3-5 days), the proliferation of Tresp cells is assessed by flow cytometry, measuring the dilution of the proliferation-tracking dye.
4. Data Analysis:
-
The percentage of proliferating Tresp cells in the presence of this compound-treated Tregs is compared to that of vehicle-treated Tregs.
-
A decrease in the suppressive activity of Tregs (i.e., an increase in Tresp proliferation) indicates successful reprogramming towards an effector-like phenotype.
Signaling Pathways and Experimental Workflows
Mechanism of Action: this compound as a Molecular Glue
This compound functions as a molecular glue, bringing together the E3 ubiquitin ligase Cereblon (CRBN) and the target proteins, Helios (IKZF2) and Eos (IKZF4). This induced proximity leads to the polyubiquitination of Helios and Eos, marking them for degradation by the proteasome.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Therapy Detail [ckb.genomenon.com]
- 3. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 4. drughunter.com [drughunter.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Stable inhibitory activity of regulatory T cells requires the transcription factor Helios - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulatory T Cells from Patients with Rheumatoid Arthritis Are Characterized by Reduced Expression of Ikaros Zinc Finger Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound / BMS [delta.larvol.com]
BMS-986449 and Its Impact on T-Cell Activation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BMS-986449 is a novel, orally bioavailable Cereblon E3 Ligase Modulatory Drug (CELMoD) that functions as a molecular glue to induce the targeted degradation of the Ikaros zinc finger transcription factors IKZF2 (Helios) and IKZF4 (Eos).[1][2] These transcription factors are crucial for maintaining the stability and immunosuppressive function of regulatory T-cells (Tregs).[3][4] By selectively degrading Helios and Eos, this compound reprograms Tregs, shifting them from an immunosuppressive to an effector-like phenotype. This mechanism of action enhances anti-tumor immunity and holds significant promise for the treatment of advanced solid tumors.[5][6] Preclinical studies have demonstrated the potential of this compound to induce robust anti-tumor responses, both as a monotherapy and in combination with other immunotherapies such as anti-PD-1 antibodies.[3][4] Currently, this compound is under investigation in Phase 1/2 clinical trials for patients with advanced solid malignancies.[7][8][9]
Core Mechanism of Action: Targeting Treg Stability
This compound's primary impact on T-cell activation stems from its ability to destabilize and reprogram Tregs. Tregs play a critical role in maintaining immune homeostasis and preventing autoimmunity, but they can also suppress anti-tumor immune responses within the tumor microenvironment.[3] The transcription factors Helios (IKZF2) and Eos (IKZF4) are highly expressed in Tregs and are essential for maintaining their suppressive phenotype.[3]
This compound acts as a molecular glue, redirecting the E3 ubiquitin ligase Cereblon (CRBN) to bind to Helios and Eos, leading to their ubiquitination and subsequent proteasomal degradation.[1][2] The degradation of these key transcription factors disrupts the transcriptional program that maintains Treg identity and function. This leads to a phenotypic shift, characterized by the upregulation of effector T-cell markers and the production of pro-inflammatory cytokines, effectively converting immunosuppressive Tregs into T-cells with anti-tumor activity.[5]
Quantitative Data on T-cell Activation
While specific quantitative data from preclinical and clinical studies with this compound are not extensively available in the public domain, the following table summarizes the expected impact on key T-cell activation markers based on the mechanism of action and findings from related research.
| T-Cell Population | Marker | Expected Change with this compound | Method of Measurement | Reference |
| Regulatory T-cells (Tregs) | IKZF2 (Helios) | ↓ (Degradation) | Western Blot, Flow Cytometry, Mass Spectrometry | [1][2] |
| IKZF4 (Eos) | ↓ (Degradation) | Western Blot, Flow Cytometry, Mass Spectrometry | [1][2] | |
| Foxp3 | ↓ (Reduced Stability) | Flow Cytometry, qPCR | [1][2] | |
| Granzyme B | ↑ | Flow Cytometry, ELISpot | [10][11] | |
| IFN-γ | ↑ | ELISA, ELISpot, Intracellular Cytokine Staining | [12][13] | |
| TNF-α | ↑ | ELISA, ELISpot, Intracellular Cytokine Staining | [1] | |
| CD25 (IL-2Rα) | ↓ (On Tregs) | Flow Cytometry | [1][2] | |
| Effector T-cells | Granzyme B | ↑ (Indirectly) | Flow Cytometry, ELISpot | [10][11] |
| IFN-γ | ↑ (Indirectly) | ELISA, ELISpot, Intracellular Cytokine Staining | [12][13] | |
| Proliferation (e.g., Ki-67) | ↑ (Indirectly) | Flow Cytometry | General Knowledge |
Note: The data presented in this table is largely inferred from the known mechanism of action of this compound and related studies on IKZF2/4 degradation and Treg function. Specific fold-changes and statistical significance would be determined in dedicated preclinical and clinical studies.
Key Signaling Pathways
The degradation of Helios and Eos by this compound is anticipated to impact several downstream signaling pathways critical for T-cell function.
IKZF2/IKZF4 Degradation and Treg Reprogramming
Caption: Mechanism of this compound-induced degradation of IKZF2/4 and subsequent Treg reprogramming.
Downstream Effects on T-cell Signaling
The loss of Helios, in particular, is known to affect the IL-2 signaling pathway, which is crucial for Treg survival and function.
Caption: Impact of IKZF2 (Helios) degradation on key signaling nodes within a regulatory T-cell.
Experimental Protocols
Detailed experimental protocols for the studies on this compound are proprietary to the conducting institutions. However, the following are representative methodologies for key experiments cited in the context of evaluating the impact of a compound like this compound on T-cell activation.
In Vitro T-cell Activation and Reprogramming Assay
Objective: To assess the effect of this compound on the phenotype and function of isolated human Tregs.
Methodology:
-
Treg Isolation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for CD4+ T-cells using negative selection magnetic beads.
-
Isolate CD4+CD25+ Tregs using positive selection magnetic beads or by fluorescence-activated cell sorting (FACS). Purity should be assessed by Foxp3 staining.
-
-
Cell Culture and Treatment:
-
Culture isolated Tregs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and IL-2.
-
Plate Tregs at a density of 1 x 10^6 cells/mL in 96-well plates.
-
Treat cells with a dose range of this compound or vehicle control (e.g., DMSO).
-
Stimulate the T-cells with anti-CD3/CD28 beads or plate-bound antibodies to mimic T-cell receptor activation.
-
-
Phenotypic Analysis (Flow Cytometry):
-
After a defined incubation period (e.g., 48-72 hours), harvest the cells.
-
Stain with fluorescently labeled antibodies against surface markers (e.g., CD4, CD25) and intracellular markers (e.g., Foxp3, Ki-67, Granzyme B, IFN-γ).
-
Acquire data on a flow cytometer and analyze the percentage of positive cells and mean fluorescence intensity.
-
-
Functional Analysis (Cytokine Secretion):
-
Collect the culture supernatant at the end of the incubation period.
-
Measure the concentration of secreted cytokines (e.g., IFN-γ, TNF-α, IL-10) using ELISA or a multiplex bead-based immunoassay (e.g., Luminex).
-
Experimental Workflow Diagram
Caption: A generalized workflow for in vitro assessment of this compound's impact on T-cell activation.
Conclusion
This compound represents a promising therapeutic strategy that enhances anti-tumor immunity by targeting the fundamental biology of regulatory T-cells. Its mechanism of inducing the degradation of IKZF2 and IKZF4 to reprogram Tregs into an effector-like phenotype offers a novel approach to overcoming immune suppression within the tumor microenvironment. Further elucidation of quantitative data from ongoing clinical trials will be critical in fully understanding its therapeutic potential and impact on T-cell activation in patients with advanced solid tumors.
References
- 1. Helios—controller of Treg stability and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable inhibitory activity of regulatory T cells requires the transcription factor Helios - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. This compound + Nivolumab for Advanced Cancer · Info for Participants · Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. Ikaros Zinc Finger Transcription Factors: Regulators of Cytokine Signaling Pathways and CD4+ T Helper Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Helios: still behind the clouds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. A Study of this compound With and Without Nivolumab in Participants With Advanced Solid Tumors | BMS Clinical Trials [bmsclinicaltrials.com]
- 9. This compound / BMS [delta.larvol.com]
- 10. Non-apoptotic and extracellular activity of Granzyme B mediates resistance to Treg suppression by HLA-DRnegCD25hiCD127lo Tregs in multiple sclerosis and in response to IL-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Murine regulatory T cells utilize granzyme B to promote tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tissue-specific abundance of interferon-gamma drives regulatory T cells to restrain DC1-mediated priming of cytotoxic T cells against lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vivo Mouse Models for Testing BMS-986449
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986449 is a novel, orally bioavailable small molecule that functions as a Cereblon E3 Ligase Modulatory Drug (CELMoD), or molecular glue.[1][2][3] It selectively targets the transcription factors Helios (IKZF2) and Eos (IKZF4) for degradation, primarily within regulatory T cells (Tregs).[4] By redirecting the E3 ubiquitin ligase Cereblon (CRBN) to these specific targets, this compound induces their ubiquitination and subsequent proteasomal degradation.[4] The degradation of Helios and Eos, which are critical for maintaining the immunosuppressive phenotype of Tregs, leads to their reprogramming.[4] This reprogramming is characterized by an increase in the expression of effector molecules like Granzyme B and inflammatory gene transcripts, ultimately enhancing anti-tumor immunity.[4] Preclinical studies have demonstrated the anti-tumor activity of this compound in various syngeneic mouse models, both as a monotherapy and in combination with anti-PD-1 checkpoint inhibitors.[1]
These application notes provide detailed protocols for utilizing in vivo mouse models to evaluate the efficacy, pharmacodynamics, and pharmacokinetics of this compound.
Mechanism of Action Signaling Pathway
The mechanism of action of this compound involves the hijacking of the E3 ubiquitin ligase complex to induce the degradation of target proteins. The diagram below illustrates this process.
Caption: Mechanism of this compound-induced degradation of IKZF2/4.
Experimental Protocols
Animal Models
Due to species-specific differences in the Cereblon protein, this compound is not fully active in wild-type mice. Therefore, it is essential to use mice with a humanized CRBN gene.
-
Required Mouse Strain: Humanized CRBN knock-in (hCRBN-KI) mice. These mice express the human CRBN protein, allowing for the proper interaction with this compound and subsequent degradation of target proteins.
-
Syngeneic Tumor Models:
-
CT26: Murine colorectal carcinoma, syngeneic to BALB/c mice.
-
MB49: Murine bladder carcinoma, syngeneic to C57BL/6 mice.
-
MC38: Murine colon adenocarcinoma, syngeneic to C57BL/6 mice.
-
Tumor Implantation
The following is a general protocol for subcutaneous tumor implantation. Specific cell numbers and volumes may need to be optimized for each cell line and laboratory.
-
Cell Culture: Culture CT26, MB49, or MC38 cells in appropriate media and conditions to maintain exponential growth.
-
Cell Preparation:
-
On the day of implantation, harvest cells using trypsinization.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Perform a viable cell count using a hemocytometer and trypan blue exclusion. Cell viability should be >95%.
-
Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at the desired concentration.
-
-
Implantation Procedure:
-
Anesthetize the hCRBN-KI mice using an approved anesthetic protocol.
-
Shave and sterilize the desired flank for injection.
-
Subcutaneously inject the cell suspension (typically 1 x 10^6 cells in 100 µL) into the flank of the mouse.
-
Monitor the mice for recovery from anesthesia.
-
Dosing and Administration
This compound is orally bioavailable. The following is a general dosing protocol based on preclinical studies.
-
This compound Monotherapy:
-
Formulation: Prepare a homogenous suspension of this compound in an appropriate vehicle for oral administration (e.g., 0.5% methylcellulose).
-
Dosing: Administer this compound daily via oral gavage.
-
-
Combination Therapy with Anti-PD-1 Antibody:
-
This compound Administration: Administer this compound as described for monotherapy.
-
Anti-PD-1 Antibody Administration: Administer an anti-mouse PD-1 antibody (e.g., nivolumab) via intraperitoneal (IP) injection. A typical dose is 10 mg/kg, administered twice weekly.
-
Efficacy Assessment
-
Tumor Growth Monitoring:
-
Begin tumor measurements when tumors are palpable.
-
Measure tumor dimensions (length and width) with digital calipers two to three times per week.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
-
-
Data Analysis:
-
Calculate the mean tumor volume ± standard error of the mean (SEM) for each treatment group.
-
Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at end of study / Mean tumor volume of vehicle group at end of study)] x 100 .
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of differences between treatment groups.
-
Pharmacodynamic (PD) Analysis
To confirm the mechanism of action of this compound, it is crucial to measure the degradation of Helios (IKZF2) and Eos (IKZF4) in relevant tissues.
-
Tissue Collection: At the end of the study, collect tumors and spleens from the mice.
-
Single-Cell Suspension Preparation:
-
Mechanically dissociate the tumor and spleen tissues.
-
Filter the cell suspension through a 70 µm cell strainer to remove debris.
-
For spleens, lyse red blood cells using an ACK lysis buffer.
-
Wash and resuspend the cells in an appropriate buffer for downstream analysis.
-
-
Flow Cytometry for Helios/Eos Degradation in Tregs:
-
Perform surface staining for Treg markers (e.g., CD4, CD25).
-
Fix and permeabilize the cells using a transcription factor staining buffer set.
-
Perform intracellular staining for FoxP3, Helios (IKZF2), and Eos (IKZF4) using fluorescently conjugated antibodies.
-
Acquire data on a flow cytometer and analyze the percentage of Helios+ and Eos+ cells within the CD4+FoxP3+ Treg population.
-
Experimental Workflow Diagram
The following diagram outlines the general experimental workflow for an in vivo efficacy study of this compound.
Caption: General workflow for in vivo efficacy studies of this compound.
Quantitative Data Summary
The following tables summarize the reported tumor growth inhibition (TGI) data for this compound in various syngeneic mouse models.
Table 1: this compound Monotherapy Efficacy in Syngeneic Mouse Models
| Tumor Model | Mouse Strain | Treatment | TGI (%) |
| CT26 | hCRBN-KI BALB/c | This compound (daily oral) | Up to 75% |
| MB49 | hCRBN-KI C57BL/6 | This compound (daily oral) | Up to 62% |
| MC38 | hCRBN-KI C57BL/6 | This compound (daily oral) | Up to 42% |
Data sourced from an abstract presented at the American Association for Cancer Research (AACR) Annual Meeting 2025.[4]
Table 2: this compound Combination Therapy Efficacy with Anti-PD-1 in Syngeneic Mouse Models
| Tumor Model | Mouse Strain | Treatment | TGI (%) |
| CT26 | hCRBN-KI BALB/c | This compound + Anti-PD-1 | 95% |
| MB49 | hCRBN-KI C57BL/6 | This compound + Anti-PD-1 | 97% |
| MC38 | hCRBN-KI C57BL/6 | This compound + Anti-PD-1 | 92% |
Data sourced from an abstract presented at the American Association for Cancer Research (AACR) Annual Meeting 2025.[4]
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively design and execute in vivo studies to evaluate the preclinical efficacy and mechanism of action of this compound. The use of hCRBN-KI mice is critical for these studies. The significant tumor growth inhibition observed, particularly in combination with anti-PD-1 therapy, highlights the potential of this compound as a novel cancer immunotherapy. Further studies to elucidate the detailed pharmacokinetic profile and long-term efficacy and safety in these models are warranted.
References
Application Notes and Protocols for In Vivo Studies with BMS-986449
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986449 is a potent and orally bioavailable small molecule that functions as a Cereblon E3 Ligase Modulatory Drug (CELMoD), acting as a molecular glue to induce the selective degradation of the transcription factors Helios (IKZF2) and Eos (IKZF4).[1][2] These transcription factors are crucial for maintaining the immunosuppressive phenotype of regulatory T (Treg) cells, which often infiltrate the tumor microenvironment and hinder anti-tumor immune responses.[3] By redirecting the E3 ubiquitin ligase Cereblon to target Helios and Eos for proteasomal degradation, this compound effectively reprograms Treg cells, leading to an enhanced anti-tumor immune response.[1][3] Preclinical studies have demonstrated promising in vivo efficacy in syngeneic tumor models, and the compound is currently under investigation in clinical trials for advanced solid tumors.[3][4]
These application notes provide a recommended dosage for in vivo studies based on available preclinical data, along with detailed protocols for conducting efficacy and pharmacodynamic studies in murine cancer models.
Mechanism of Action Signaling Pathway
This compound modulates the ubiquitin-proteasome system to induce the degradation of specific target proteins. The diagram below illustrates the proposed signaling pathway.
Caption: Mechanism of action of this compound in Treg cells.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical in vivo studies of this compound.
Table 1: Pharmacodynamics of this compound in Cynomolgus Monkeys
| Species | Dosage | Route of Administration | Dosing Frequency | Pharmacodynamic Effect | Reference |
| Cynomolgus Monkey | 0.1 mg/kg | Oral | Daily | >80% degradation of Helios in circulating Treg cells | [3] |
| Cynomolgus Monkey | 0.3 mg/kg | Oral | Daily | Maintained ≥80% degradation of Helios in circulating Treg cells over 24h | [4] |
Table 2: In Vivo Efficacy of this compound in Syngeneic Mouse Models
| Mouse Model | Tumor Type | Treatment | Tumor Growth Inhibition (TGI) | Reference |
| hCRBN-KI Mice | CT26 Colon Carcinoma | This compound (daily dosing) | Up to 75% | [3][4] |
| hCRBN-KI Mice | MB49 Bladder Carcinoma | This compound (daily dosing) | Up to 62% | [3][4] |
| hCRBN-KI Mice | MC38 Colon Adenocarcinoma | This compound (daily dosing)* | Up to 42% | [3][4] |
| hCRBN-KI Mice | CT26 Colon Carcinoma | This compound + anti-PD-1 | 95% | [3][4] |
| hCRBN-KI Mice | MB49 Bladder Carcinoma | This compound + anti-PD-1 | 97% | [3][4] |
| hCRBN-KI Mice | MC38 Colon Adenocarcinoma | This compound + anti-PD-1 | 92% | [3][4] |
*Note: The specific dose administered to mice to achieve the reported TGI values is not publicly available. Researchers should perform dose-range finding studies to determine the optimal dose for their specific model.
Experimental Protocols
The following protocols provide a framework for conducting in vivo efficacy and pharmacodynamic studies with this compound in syngeneic mouse models.
Animal Model and Tumor Implantation
-
Animal Strain: 6-8 week old female BALB/c or C57BL/6 mice are commonly used for CT26 and MC38/MB49 models, respectively. The use of humanized CRBN knock-in (hCRBN-KI) mice has been reported for this compound studies.[3][4]
-
Tumor Cell Culture: Culture murine tumor cell lines (e.g., CT26, MB49, MC38) in appropriate media and conditions as recommended by the supplier.
-
Tumor Implantation:
-
Harvest tumor cells during their logarithmic growth phase and resuspend in sterile, serum-free media or PBS at a concentration of 2 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (2 x 10^5 cells) into the right flank of each mouse.
-
Monitor tumor growth regularly. Treatment is typically initiated when tumors reach a palpable size (e.g., 50-100 mm³).
-
Formulation and Administration of this compound
-
Formulation:
-
This compound is an orally bioavailable small molecule.[5]
-
For preclinical oral administration in rodents, a common vehicle is a suspension in 0.5% (w/v) methylcellulose (B11928114) and 0.2% (v/v) Tween 80 in sterile water.
-
Prepare the formulation fresh daily. Briefly, weigh the required amount of this compound and suspend it in the vehicle. Ensure a homogenous suspension through vortexing and/or sonication before each administration.
-
-
Dosage:
-
Based on the potent activity observed in non-human primates at 0.1-0.3 mg/kg, a starting dose range of 0.1 to 10 mg/kg for mice could be considered for dose-finding studies.
-
-
Administration:
-
Administer the this compound formulation orally (p.o.) via gavage once daily (QD).
-
The administration volume should be appropriate for the size of the animal (e.g., 10 mL/kg for mice).
-
In Vivo Efficacy Study Workflow
The following diagram outlines a typical workflow for an in vivo efficacy study.
Caption: Experimental workflow for an in vivo efficacy study.
Pharmacodynamic Analysis of Regulatory T Cells
-
Sample Collection: At the end of the study, or in a satellite group of animals at various time points post-treatment, collect tumors and spleens for analysis.
-
Single-Cell Suspension Preparation:
-
Mechanically dissociate tumors and spleens and/or use enzymatic digestion (e.g., collagenase/DNase) to obtain single-cell suspensions.
-
Filter the cell suspension through a 70 µm cell strainer.
-
For spleens, lyse red blood cells using an ACK lysis buffer.
-
-
Flow Cytometry Staining:
-
Stain for surface markers such as CD4, CD25.
-
Fix and permeabilize the cells using a commercially available FoxP3 staining buffer set.
-
Stain for intracellular markers including FoxP3 (a key marker for Tregs) and Helios (IKZF2).
-
Analyze the stained cells using a flow cytometer to quantify the percentage and phenotype of Treg cells (CD4+CD25+FoxP3+) and the degradation of Helios within this population.
-
Conclusion
This compound is a promising immunomodulatory agent that targets Treg cells to enhance anti-tumor immunity. The provided data and protocols offer a starting point for researchers to design and execute in vivo studies to further investigate the therapeutic potential of this compound. It is recommended to perform initial dose-range finding experiments to determine the optimal and well-tolerated dose for specific in vivo models. Careful monitoring of pharmacodynamic markers, such as Helios degradation in Tregs, will be crucial in correlating the administered dose with biological activity and anti-tumor efficacy.
References
- 1. aacr.org [aacr.org]
- 2. Translational Pharmacokinetic/Pharmacodynamic Modeling of Tumor Growth Inhibition Supports Dose‐Range Selection of the Anti–PD‐1 Antibody Pembrolizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound / BMS [delta.larvol.com]
- 5. sklslabs.com [sklslabs.com]
Application Notes and Protocols: Combining BMS-986449 with Nivolumab in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the available research and protocols for the combination of BMS-986449, a novel molecular glue degrader, and nivolumab (B1139203), a PD-1 immune checkpoint inhibitor. This document is intended to guide researchers in understanding the scientific rationale, preclinical evidence, and clinical trial design for this combination therapy in the context of advanced solid tumors.
Introduction
The combination of targeted therapies with immune checkpoint inhibitors represents a promising strategy in oncology. This compound is a first-in-class, orally bioavailable small molecule that functions as a Cereblon E3 Ligase Modulatory Drug (CELMoD), or molecular glue.[1][2] It selectively induces the degradation of two key transcription factors, Ikaros Zinc Finger 2 (IKZF2 or Helios) and Ikaros Zinc Finger 4 (IKZF4 or Eos).[1][3] These transcription factors are highly expressed in regulatory T cells (Tregs) and are critical for maintaining their immunosuppressive function within the tumor microenvironment.[4] By degrading Helios and Eos, this compound aims to reprogram Tregs, thereby enhancing the anti-tumor immune response.[3]
Nivolumab is a fully human IgG4 monoclonal antibody that binds to the programmed death-1 (PD-1) receptor on T cells, blocking its interaction with PD-L1 and PD-L2 ligands.[5] This blockade releases the "brakes" on the immune system, enabling a more robust anti-tumor T cell response.
The scientific rationale for combining this compound with nivolumab is based on their complementary mechanisms of action. By degrading Treg-associated transcription factors, this compound can potentially overcome a key mechanism of immune resistance to PD-1 blockade, leading to a more potent and durable anti-tumor effect.[5]
Preclinical Data
An abstract presented at the American Association for Cancer Research (AACR) 2025 annual meeting provided key preclinical data for this compound.
In Vivo Efficacy in Syngeneic Mouse Models
This compound demonstrated significant anti-tumor activity as a monotherapy and in combination with an anti-PD-1 antibody in various syngeneic mouse tumor models. The combination therapy resulted in more robust efficacy compared to either agent alone.
| Tumor Model | Treatment Group | Tumor Growth Inhibition (TGI) |
| CT26 | This compound Monotherapy | Up to 75% |
| This compound + anti-PD-1 | 95% | |
| MB49 | This compound Monotherapy | Up to 62% |
| This compound + anti-PD-1 | 97% | |
| MC38 | This compound Monotherapy | Up to 42% |
| This compound + anti-PD-1 | Not Reported |
Table 1: Preclinical in vivo efficacy of this compound as a monotherapy and in combination with an anti-PD-1 antibody in various tumor models. Data extracted from an AACR 2025 abstract.[2]
Pharmacodynamics in Non-Human Primates
To assess the in vivo activity and safety of this compound, a study was conducted in cynomolgus monkeys.
| Animal Model | Dosage | Target Engagement | Tolerability |
| Cynomolgus Monkey | 0.3 mg/kg, once daily (oral) | ≥80% degradation of Helios in circulating Tregs over 24h | Well-tolerated |
Table 2: Pharmacodynamic and safety data of this compound in cynomolgus monkeys. Data extracted from an AACR 2025 abstract.[2]
Clinical Research: Phase 1/2 Trial (NCT05888831)
A Phase 1/2 clinical trial is currently underway to evaluate the safety and efficacy of this compound alone and in combination with nivolumab in participants with advanced solid tumors.[6][7][8][9][10]
Study Design:
-
Primary Objectives: To evaluate the safety and tolerability of this compound as a monotherapy and in combination with nivolumab.[6][8][9][11][12]
-
Secondary Objectives: To assess the preliminary anti-tumor activity of the combination.
-
-
Monotherapy: Dose escalation of this compound.
-
Combination Therapy: Dose escalation of this compound with nivolumab.
-
Patient Population:
-
-
Adults (18 years or older).
-
Histologically or cytologically confirmed advanced, unresectable, or metastatic solid malignancy.
-
Have received, are refractory to, ineligible for, or intolerant of existing therapies.
-
Part 1A: Any solid malignancy.
-
Part 1B: Non-small cell lung cancer (NSCLC).
-
Part 1C: Triple-negative breast cancer (TNBC).
-
-
Exclusion Criteria: [9][10][13]
-
History of Grade ≥ 3 toxicity related to prior T-cell agonist or checkpoint inhibitor therapy.
-
Current or recent gastrointestinal disease or surgery that could impact drug absorption.
-
Note: As of the current date, no quantitative efficacy or detailed safety data from this clinical trial have been publicly released.
Experimental Protocols
The following are generalized protocols for key experiments relevant to the study of this compound and nivolumab, based on publicly available information and standard laboratory procedures. These should be adapted and optimized for specific experimental conditions.
Protocol 1: In Vitro Assessment of IKZF2 and IKZF4 Degradation
This protocol describes a method to determine the in vitro degradation of IKZF2 and IKZF4 in a relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs, or a T-cell line like Jurkat).
Materials:
-
Cryopreserved human PBMCs or Jurkat cells
-
RPMI-1640 medium with 10% FBS, penicillin/streptomycin, and L-glutamine
-
This compound (various concentrations)
-
DMSO (vehicle control)
-
Protease inhibitor cocktail
-
Lysis buffer (e.g., RIPA buffer)
-
Antibodies:
-
Primary: Rabbit anti-IKZF2, Rabbit anti-IKZF4, Rabbit anti-GAPDH (or other loading control)
-
Secondary: HRP-conjugated Goat anti-Rabbit IgG
-
-
Western blot reagents and equipment
Procedure:
-
Cell Culture: Thaw and culture PBMCs or Jurkat cells according to standard protocols.
-
Treatment: Seed cells at an appropriate density in a multi-well plate. Treat cells with increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) or DMSO vehicle control for a specified time (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: Harvest cells, wash with PBS, and lyse with lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against IKZF2, IKZF4, and a loading control overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image using a chemiluminescence imager.
-
-
Data Analysis: Quantify band intensities using image analysis software. Normalize the intensity of IKZF2 and IKZF4 bands to the loading control.
Protocol 2: In Vitro Treg Suppression Assay
This protocol is designed to assess the functional consequence of IKZF2/4 degradation on Treg-mediated suppression of effector T cell proliferation.
Materials:
-
Human PBMCs
-
CD4+ T cell isolation kit
-
CD25+ T cell isolation kit
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Anti-CD3 and anti-CD28 antibodies
-
This compound
-
Flow cytometer
Procedure:
-
Cell Isolation:
-
Isolate CD4+ T cells from PBMCs.
-
Separate CD4+ T cells into CD25+ (Tregs) and CD25- (conventional T cells or Tconv) populations.
-
-
Treg Treatment: Culture the isolated Tregs with this compound or DMSO for a predetermined time (e.g., 48-72 hours).
-
Tconv Labeling: Label the Tconv cells with CFSE according to the manufacturer's protocol.
-
Co-culture:
-
Co-culture the CFSE-labeled Tconv cells with the pre-treated Tregs at various ratios (e.g., 1:1, 1:2, 1:4 Treg:Tconv).
-
Stimulate the co-cultures with anti-CD3 and anti-CD28 antibodies.
-
Include control wells with Tconv cells alone (with and without stimulation) and Tconv cells with untreated Tregs.
-
-
Incubation: Incubate the co-cultures for 3-5 days.
-
Flow Cytometry:
-
Harvest the cells and stain with antibodies against T cell markers (e.g., CD4).
-
Acquire data on a flow cytometer.
-
-
Data Analysis: Analyze the CFSE dilution in the CD4+ Tconv cell population as a measure of proliferation. Compare the proliferation of Tconv cells in the presence of this compound-treated Tregs versus untreated Tregs.
Visualizations
References
- 1. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 2. This compound / BMS [delta.larvol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. drughunter.com [drughunter.com]
- 5. This compound + Nivolumab for Advanced Cancer · Info for Participants · Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. clinicalresearch.com [clinicalresearch.com]
- 9. Facebook [cancer.gov]
- 10. A Study of this compound With and Without Nivolumab in Participants With Advanced Solid Tumors | BMS Clinical Trials [bmsclinicaltrials.com]
- 11. clinicaltrials.eu [clinicaltrials.eu]
- 12. clinicaltrials.eu [clinicaltrials.eu]
- 13. A Study of this compound With and Without Nivolumab in Participants With Advanced Solid Tumors | BMS Study Connect [bmsstudyconnect.com]
Application Notes and Protocols for Analyzing Treg Reprogramming by BMS-986449
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing flow cytometry for the analysis of regulatory T cell (Treg) reprogramming induced by BMS-986449, a selective degrader of the transcription factors Ikaros Zinc Finger 2 (IKZF2), also known as Helios, and Ikaros Zinc Finger 4 (IKZF4), or Eos.
Introduction
This compound is a Cereblon E3 Ligase Modulatory Drug (CELMoD) that selectively targets Helios and Eos for degradation.[1] These transcription factors are critical for maintaining the stability and immunosuppressive function of Tregs. By degrading Helios and Eos, this compound is designed to reprogram Tregs from an immunosuppressive to an inflammatory, effector-like phenotype, thereby enhancing anti-tumor immunity.[1] This reprogramming is characterized by a shift in the cytokine profile and the expression of various cell surface and intracellular markers. Flow cytometry is an indispensable tool for elucidating these changes at a single-cell level.
Signaling Pathway of Helios and Eos in Treg Stability
The transcription factors Helios and Eos play a crucial role in maintaining the stability and suppressive function of regulatory T cells (Tregs). They are involved in a complex transcriptional network that reinforces the Treg lineage identity. A key mechanism through which Helios contributes to Treg stability is by positively regulating the IL-2 receptor alpha chain (CD25) and the downstream STAT5 signaling pathway. The IL-2/STAT5 axis is essential for Treg survival, proliferation, and the maintenance of FoxP3 expression, the master regulator of Treg function. Eos, in conjunction with FoxP3, is involved in silencing the expression of pro-inflammatory cytokine genes, such as those for IL-2 and IFN-γ, within Tregs.
This compound, a molecular glue degrader, recruits the E3 ubiquitin ligase Cereblon (CRBN) to Helios and Eos, leading to their ubiquitination and subsequent proteasomal degradation. The degradation of Helios disrupts the positive feedback loop of the IL-2/STAT5 pathway, potentially reducing Treg stability and survival. The loss of Eos relieves the suppression of effector cytokine gene expression. Consequently, treatment with this compound is hypothesized to reprogram Tregs into a more inflammatory phenotype, characterized by decreased suppressive function and the production of effector cytokines. This targeted degradation strategy aims to convert immunosuppressive Tregs within the tumor microenvironment into cells that contribute to the anti-tumor immune response.
Caption: Mechanism of this compound-mediated Treg reprogramming.
Recommended Flow Cytometry Panels
Two multi-color flow cytometry panels are proposed to comprehensively analyze Treg reprogramming by this compound. Panel 1 focuses on Treg identification and stability, while Panel 2 assesses activation and effector function.
Table 1: Flow Cytometry Panel 1 - Treg Identification and Stability
| Marker | Fluorochrome | Purpose |
| Viability Dye | e.g., Zombie NIR™ | Exclude dead cells |
| CD3 | e.g., BUV395 | T-cell lineage marker |
| CD4 | e.g., BUV496 | Helper T-cell lineage marker |
| CD25 | e.g., PE | Treg identification (IL-2Rα) |
| CD127 | e.g., APC-R700 | Treg identification (low expression) |
| FoxP3 | e.g., AF647 | Treg master transcription factor (intracellular) |
| Helios (IKZF2) | e.g., PE-Cy7 | Target of this compound (intracellular) |
| Eos (IKZF4) | e.g., BV421 | Target of this compound (intracellular) |
| CD45RA | e.g., FITC | Naïve vs. memory Treg status |
| CCR7 | e.g., PerCP-Cy5.5 | Homing marker for naïve and central memory T cells |
Table 2: Flow Cytometry Panel 2 - Treg Activation and Effector Function
| Marker | Fluorochrome | Purpose |
| Viability Dye | e.g., Zombie NIR™ | Exclude dead cells |
| CD3 | e.g., BUV395 | T-cell lineage marker |
| CD4 | e.g., BUV496 | Helper T-cell lineage marker |
| CD25 | e.g., PE | Treg identification (IL-2Rα) |
| FoxP3 | e.g., AF647 | Treg master transcription factor (intracellular) |
| CD69 | e.g., BV605 | Early activation marker |
| ICOS | e.g., PE-Cy7 | Activation and function marker |
| PD-1 | e.g., BV786 | Exhaustion and activation marker |
| Granzyme B | e.g., FITC | Effector molecule (intracellular) |
| IFN-γ | e.g., APC | Pro-inflammatory cytokine (intracellular) |
| IL-2 | e.g., PerCP-Cy5.5 | Pro-inflammatory cytokine (intracellular) |
Experimental Protocols
Protocol 1: Isolation of Human Tregs from PBMCs
This protocol describes the isolation of CD4+CD25+ T cells from peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque PLUS
-
PBS (Phosphate Buffered Saline)
-
FACS Buffer (PBS with 2% FBS and 0.05% Sodium Azide)
-
Human CD4+ T Cell Isolation Kit (negative selection)
-
Human CD25 MicroBeads II (positive selection)
-
MACS Columns and Separator
Procedure:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the PBMC layer twice with PBS.
-
Enrich for CD4+ T cells using a negative selection kit according to the manufacturer's instructions. This step depletes non-CD4+ T cells.
-
Resuspend the enriched CD4+ T cells in MACS buffer.
-
Add CD25 MicroBeads II to the cell suspension and incubate for 15 minutes at 4-8°C.
-
Wash the cells to remove unbound beads.
-
Apply the cell suspension to a MACS column placed in a magnetic separator.
-
Wash the column with MACS buffer. The unlabeled CD4+CD25- cells will pass through.
-
Remove the column from the separator and place it on a fresh collection tube.
-
Pipette MACS buffer onto the column and firmly flush out the magnetically labeled CD4+CD25+ Tregs.
Protocol 2: In Vitro Culture and Treatment of Tregs with this compound
Materials:
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine
-
Recombinant Human IL-2
-
Human T-Activator CD3/CD28 Dynabeads
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
Culture the isolated Tregs at a density of 1 x 10^6 cells/mL in complete RPMI medium.
-
Add rhIL-2 to a final concentration of 100 U/mL.
-
For Treg activation, add CD3/CD28 Dynabeads at a 1:1 bead-to-cell ratio.
-
Add this compound to the desired final concentration (e.g., perform a dose-response curve from 0.1 nM to 1 µM).
-
Add an equivalent volume of DMSO to the vehicle control wells.
-
Incubate the cells for 24-72 hours at 37°C and 5% CO2.
Protocol 3: Flow Cytometry Staining
Surface Staining:
-
Harvest the cultured Tregs and wash with FACS buffer.
-
Resuspend the cells in a viability dye solution and incubate for 15 minutes at room temperature, protected from light.
-
Wash the cells with FACS buffer.
-
Resuspend the cells in a cocktail of surface-staining antibodies (from Panel 1 or 2) and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
Intracellular Staining (for FoxP3, Helios, Eos, Granzyme B, and cytokines):
-
Following surface staining, fix and permeabilize the cells using a FoxP3/Transcription Factor Staining Buffer Set according to the manufacturer's protocol.
-
Resuspend the permeabilized cells in a cocktail of intracellular antibodies and incubate for 30-45 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the cells in FACS buffer and acquire on a flow cytometer.
For Intracellular Cytokine Staining:
-
Four to six hours before harvesting, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the cell culture to allow for cytokine accumulation within the cells.
Experimental Workflow
Caption: Workflow for analyzing Treg reprogramming by this compound.
Data Presentation
Quantitative data from flow cytometry analysis should be presented in a clear and structured format to facilitate comparison between treatment groups.
Table 3: Example Data Table - Treg Phenotype
| Marker | Vehicle Control (% Positive) | This compound (% Positive) | Vehicle Control (MFI) | This compound (MFI) |
| FoxP3 | ||||
| Helios | ||||
| Eos | ||||
| CD45RA | ||||
| CCR7 | ||||
| CD69 | ||||
| ICOS | ||||
| PD-1 |
Table 4: Example Data Table - Treg Effector Molecules
| Cytokine/Molecule | Vehicle Control (% Positive) | This compound (% Positive) |
| Granzyme B | ||
| IFN-γ | ||
| IL-2 |
Note: MFI = Median Fluorescence Intensity. Data should be presented as mean ± standard deviation or standard error of the mean from multiple experiments. Statistical significance should be determined using appropriate tests.
Conclusion
The provided application notes, protocols, and recommended flow cytometry panels offer a robust framework for investigating the reprogramming of Tregs by this compound. By carefully characterizing the phenotypic and functional changes in Tregs following treatment, researchers can gain valuable insights into the mechanism of action of this novel immunomodulatory agent and its potential for cancer therapy.
References
Detecting IKZF2 and IKZF4 Degradation: A Detailed Western Blot Protocol
Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the detection and quantification of IKZF2 (Helios) and IKZF4 (Eos) protein degradation using Western blotting. This protocol is designed for researchers in academia and the pharmaceutical industry engaged in drug discovery and development, particularly those focused on targeted protein degradation using molecular glues or PROTACs that recruit the E3 ubiquitin ligase cereblon (CRBN)[1][2][3].
Introduction
The Ikaros Zinc Finger (IKZF) family of transcription factors, including IKZF2 (Helios) and IKZF4 (Eos), are critical regulators of hematopoietic cell development and immune cell function[4][5][6]. Dysregulation of these proteins has been implicated in various diseases, including cancers and autoimmune disorders[7][8][9]. Targeted degradation of IKZF2 and IKZF4 has emerged as a promising therapeutic strategy[1][3][10]. Western blotting is a fundamental and widely used technique to monitor the induced degradation of these target proteins[11][12][13]. This protocol provides a detailed methodology for performing a Western blot to assess IKZF2 and IKZF4 degradation, including sample preparation, electrophoresis, protein transfer, and immunodetection.
Signaling Pathway and Degradation Mechanism
IKZF2 and IKZF4 are known to be involved in various signaling pathways, including cytokine signaling and the Notch pathway[4][5][7]. The degradation of IKZF2 is often mediated by the ubiquitin-proteasome system, particularly through the action of the E3 ubiquitin ligase cereblon (CRBN) when induced by molecular glue degraders like thalidomide (B1683933) derivatives or novel small molecules[1][2][3][14][15]. These degraders promote the interaction between CRBN and IKZF2, leading to polyubiquitination and subsequent degradation by the 26S proteasome[11][16][17].
Caption: IKZF2 degradation pathway induced by a molecular glue degrader.
Experimental Workflow
The overall experimental workflow for assessing IKZF2/4 degradation involves treating cells with a potential degrader, preparing cell lysates, quantifying protein concentration, separating proteins by SDS-PAGE, transferring them to a membrane, and finally detecting the target protein with specific antibodies.
Caption: Experimental workflow for Western blot analysis of protein degradation.
Detailed Protocol
This protocol outlines the steps for treating cells, preparing lysates, and performing a Western blot to quantify the degradation of IKZF2 and IKZF4.
1. Cell Culture and Treatment
-
Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treat cells with the desired concentrations of the degrader compound or vehicle control (e.g., DMSO) for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours)[11].
2. Cell Lysate Preparation [18]
-
After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in ice-cold RIPA buffer supplemented with a protease inhibitor cocktail to prevent protein degradation[19].
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
3. Protein Concentration Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions[11].
4. Sample Preparation for SDS-PAGE
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins[11]. Note: For some proteins, heating at 70°C for 10-20 minutes may be optimal to prevent aggregation.
5. SDS-PAGE
-
Load equal amounts of protein (typically 20-30 µg) into the wells of a polyacrylamide gel.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom of the gel.
6. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane[13]. PVDF membranes should be briefly activated in methanol (B129727) before use[19].
-
A wet transfer system is generally recommended for 1-2 hours at 100V at 4°C[19].
7. Blocking
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding[11][20].
8. Antibody Incubation
-
Incubate the membrane with the primary antibody against the target protein (IKZF2 or IKZF4) diluted in the blocking buffer overnight at 4°C with gentle agitation[11][18].
-
Wash the membrane three times with TBST for 5-10 minutes each[11].
-
Incubate the membrane with an HRP-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature[11].
-
Wash the membrane three times with TBST for 5-10 minutes each[11].
9. Detection and Analysis
-
Apply a chemiluminescent substrate to the membrane according to the manufacturer's instructions[21].
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the intensity of the bands using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., β-actin, GAPDH).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control[11].
Quantitative Data Summary
The following tables provide a summary of recommended antibody dilutions and other relevant information for the Western blot detection of IKZF2 and IKZF4.
Table 1: IKZF2 (Helios) Western Blot Parameters
| Parameter | Recommendation | Source |
| Primary Antibody Dilution | 1:500 - 1:2,000 | |
| 1 µg/mL | [22] | |
| 1:1000 | [23] | |
| Positive Control Lysates | EL4 cell lysate, Human placenta, HeLa cells, KG-1 cell line | [22][23][24] |
| Observed Molecular Weight | ~56 kDa | [24] |
| Blocking Buffer | 5% non-fat milk or BSA in TBST | [11] |
| Secondary Antibody | Goat anti-rabbit IgG H&L (HRP) (e.g., 1:5000) | [23] |
Table 2: IKZF4 (Eos) Western Blot Parameters
| Parameter | Recommendation | Source |
| Primary Antibody Dilution | 1:2000 - 1:10000 | [25] |
| 1:500 - 1:2000 | [26] | |
| Positive Control Lysates | K-562 cells, Raji cells, THP-1 cells, HeLa cells | [25][26] |
| Observed Molecular Weight | ~64 kDa | [26] |
| Blocking Buffer | 5% non-fat milk or BSA in TBST | [11] |
| Secondary Antibody | HRP-conjugated goat anti-rabbit IgG | General Protocol |
Troubleshooting
For common Western blotting issues such as high background, weak or no signal, and non-specific bands, refer to comprehensive troubleshooting guides[19][20]. Key considerations include:
-
Protein Degradation: Always use fresh samples and consistently add protease inhibitors to the lysis buffer[19].
-
Antibody Concentrations: Optimize primary and secondary antibody concentrations to achieve a strong signal with low background.
-
Washing Steps: Ensure adequate washing to remove unbound antibodies.
-
Blocking: The choice of blocking agent (milk vs. BSA) can impact results and may need to be optimized for specific antibodies[19].
By following this detailed protocol and considering the provided quantitative data and troubleshooting tips, researchers can reliably and accurately measure the degradation of IKZF2 and IKZF4, facilitating the advancement of novel therapeutics targeting these important proteins.
References
- 1. researchgate.net [researchgate.net]
- 2. IKZF2 Degradation: It's Time to Take into Account it When Designing Cereblon-Based PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and development of IKZF2 and CK1α dual degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Ikaros Zinc Finger Transcription Factors: Regulators of Cytokine Signaling Pathways and CD4+ T Helper Cell Differentiation [frontiersin.org]
- 5. Ikaros Zinc Finger Transcription Factors: Regulators of Cytokine Signaling Pathways and CD4+ T Helper Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. IKZF4 acts as a novel tumor suppressor in non-small cell lung cancer by suppressing Notch signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High Expression of IKZF2 in Malignant T Cells Promotes Disease Progression in Cutaneous T Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective deletion of Eos (Ikzf4) in T-regulatory cells leads to loss of suppressive function and development of systemic autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. bu.edu [bu.edu]
- 14. Defining the human C2H2 zinc-finger degrome targeted by thalidomide analogs through CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]
- 17. RFPL4 interacts with oocyte proteins of the ubiquitin-proteasome degradation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ulab360.com [ulab360.com]
- 19. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 20. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 21. spb.dia-m.ru [spb.dia-m.ru]
- 22. bosterbio.com [bosterbio.com]
- 23. raybiotech.com [raybiotech.com]
- 24. Anti-IKZF2 Antibody (A97469) | Antibodies.com [antibodies.com]
- 25. IKZF4 antibody (31094-1-AP) | Proteintech [ptglab.com]
- 26. elkbiotech.com [elkbiotech.com]
Application Notes: CRISPR-Cas9 Studies for Validating BMS-986449 Targets
Introduction
BMS-986449 is a Cereblon E3 Ligase Modulatory Drug (CELMoD) that functions as a molecular glue degrader.[1][2][3] It selectively targets the transcription factors Ikaros Family Zinc Finger 2 (IKZF2), also known as Helios, and Ikaros Family Zinc Finger 4 (IKZF4), or Eos, for proteasomal degradation.[1][2][3][4][5][6][7] This mechanism is distinct from kinase inhibition. This compound redirects the E3 ubiquitin ligase Cereblon (CRBN) to IKZF2 and IKZF4, leading to their ubiquitination and subsequent degradation.[2][3][4][6] This process is designed to reprogram regulatory T (Treg) cells and enhance anti-tumor immunity, making this compound a promising agent for the treatment of advanced solid tumors.[4][6][8]
These application notes provide a detailed framework for utilizing CRISPR-Cas9 technology to validate the on-target effects of this compound by knocking out its primary targets, IKZF2 and IKZF4. By comparing the phenotypic and molecular consequences of genetic knockout with pharmacological degradation by this compound, researchers can rigorously confirm the drug's mechanism of action.
Signaling and Mechanistic Pathways
This compound Mechanism of Action
This compound acts as a molecular glue, inducing proximity between the E3 ubiquitin ligase Cereblon and the neosubstrates IKZF2 (Helios) and IKZF4 (Eos). This induced proximity leads to the polyubiquitination of IKZF2 and IKZF4, marking them for degradation by the proteasome. The degradation of these transcription factors in regulatory T cells is hypothesized to enhance anti-tumor immune responses.
Note on TYK2 Signaling: While the initial query mentioned TYK2, it's important to clarify that this compound does not target TYK2. TYK2 is an intracellular kinase involved in signaling pathways for cytokines like IL-12, IL-23, and Type I interferons, which are implicated in various autoimmune diseases.[9][10][11][12][13][14] The validation of TYK2 inhibitors would follow a similar principle of comparing pharmacological inhibition with CRISPR-mediated gene knockout.
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of IKZF2 and IKZF4 in a T-cell Line
This protocol outlines the generation of stable IKZF2 and IKZF4 knockout (KO) T-cell lines (e.g., Jurkat cells) using a lentiviral CRISPR-Cas9 system.
Materials:
-
Jurkat T-cell line
-
Lentiviral vectors: pLentiCRISPRv2 (expressing Cas9 and a guide RNA)
-
sgRNA sequences targeting human IKZF2 and IKZF4
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Transfection reagent
-
Puromycin for selection
-
Polybrene
-
Complete RPMI-1640 medium
Procedure:
-
sgRNA Design and Cloning:
-
Design 2-3 sgRNAs targeting early exons of IKZF2 and IKZF4 to induce frameshift mutations.
-
Clone the designed sgRNAs into the pLentiCRISPRv2 vector according to the manufacturer's protocol.
-
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the pLentiCRISPRv2 construct containing the sgRNA and the packaging plasmids.
-
Harvest the lentiviral supernatant 48-72 hours post-transfection and filter through a 0.45 µm filter.
-
-
Transduction of Jurkat Cells:
-
Plate Jurkat cells at a density of 1 x 10^6 cells/mL.
-
Add the lentiviral supernatant at various multiplicities of infection (MOIs) in the presence of Polybrene (8 µg/mL).
-
Incubate for 24 hours.
-
-
Selection of Transduced Cells:
-
After 24 hours, replace the medium with fresh medium containing Puromycin (1-2 µg/mL) to select for successfully transduced cells.
-
Maintain selection for 7-10 days until a stable population of resistant cells is established.
-
-
Validation of Knockout:
-
Genomic DNA: Extract genomic DNA and perform PCR followed by Sanger sequencing to confirm insertions/deletions (indels) at the target sites.
-
mRNA Expression: Isolate RNA and perform RT-qPCR to quantify the reduction in IKZF2 and IKZF4 mRNA levels.
-
Protein Expression: Perform Western blotting to confirm the absence of IKZF2 and IKZF4 proteins.
-
Protocol 2: Comparative Analysis of this compound Treatment and Gene Knockout
This protocol compares the effects of this compound on wild-type (WT) cells with the phenotype of the generated KO cells.
Materials:
-
WT, IKZF2 KO, and IKZF4 KO Jurkat cells
-
This compound
-
DMSO (vehicle control)
-
Reagents for flow cytometry, RNA sequencing, and cell-based assays
Procedure:
-
Cell Treatment:
-
Treat WT Jurkat cells with a dose-response range of this compound (e.g., 0.1 nM to 1 µM) or DMSO for 24-72 hours.
-
Culture IKZF2 KO and IKZF4 KO cells alongside the treated WT cells.
-
-
Phenotypic and Functional Assays:
-
Cell Proliferation Assay: Measure cell viability and proliferation using a standard assay (e.g., MTS or CellTiter-Glo).
-
Flow Cytometry: Analyze changes in T-cell activation markers (e.g., CD69, CD25) and Treg-associated markers.
-
Cytokine Profiling: Measure the secretion of key cytokines (e.g., IFN-γ, IL-2) using ELISA or a multiplex bead array.
-
-
Transcriptomic Analysis (RNA-Seq):
-
Isolate RNA from WT cells treated with this compound, DMSO-treated WT cells, and untreated IKZF2/IKZF4 KO cells.
-
Perform RNA sequencing to compare the global gene expression profiles.
-
Analyze differentially expressed genes to identify pathways affected by both pharmacological degradation and genetic knockout.
-
Data Presentation
Table 1: Quantitative Comparison of this compound Treatment vs. Gene Knockout
| Parameter | WT + DMSO | WT + this compound (1 µM) | IKZF2 KO | IKZF4 KO |
| IKZF2 Protein Level (% of WT) | 100% | <5% | <1% | ~100% |
| IKZF4 Protein Level (% of WT) | 100% | <5% | ~100% | <1% |
| Cell Proliferation (Fold Change) | 1.0 | 0.85 | 0.90 | 0.92 |
| IFN-γ Secretion (pg/mL) | 50 | 250 | 230 | 240 |
| CD69+ Cells (%) | 5% | 35% | 32% | 34% |
Data are hypothetical and for illustrative purposes.
Experimental Workflow Visualization
References
- 1. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 2. This compound | IKZF2(Helios)/IKZF4(Eos) degrader | PROTAC | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. drughunter.com [drughunter.com]
- 6. Therapy Detail [ckb.genomenon.com]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. This compound + Nivolumab for Advanced Cancer · Info for Participants · Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 9. bms.com [bms.com]
- 10. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 11. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 13. revvity.com [revvity.com]
- 14. Discovery of a Potent and Selective Tyrosine Kinase 2 Inhibitor: TAK-279 - PubMed [pubmed.ncbi.nlm.nih.gov]
Sourcing and handling of BMS-986449 for laboratory use
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986449 is a potent and selective small molecule degrader of the transcription factors Helios (IKZF2) and Eos (IKZF4).[1][2] As a Cereblon E3 Ligase Modulatory Drug (CELMoD™), or molecular glue, this compound redirects the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex to induce the ubiquitination and subsequent proteasomal degradation of Helios and Eos.[1][2] These transcription factors are crucial for the immunosuppressive function of regulatory T cells (Tregs).[1][2] By degrading Helios and Eos, this compound has been shown to reprogram Treg cells towards a more inflammatory phenotype, thereby enhancing anti-tumor immune responses.[1][2] This document provides detailed guidance on the sourcing, handling, and laboratory use of this compound.
Mechanism of Action
This compound acts as a molecular glue, bringing together the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and the neo-substrates Helios (IKZF2) and Eos (IKZF4). This induced proximity leads to the polyubiquitination of Helios and Eos, marking them for degradation by the proteasome. The degradation of these key Treg transcription factors is hypothesized to reduce the immunosuppressive capacity of Tregs within the tumor microenvironment, thereby promoting an anti-tumor immune response.
References
Proteomics Analysis of BMS-986449 Treated Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986449 is a novel, orally bioavailable small molecule classified as a Cereblon E3 Ligase Modulatory Drug (CELMoD) and molecular glue.[1][2][3][4] It selectively induces the degradation of two transcription factors, Ikaros Family Zinc Finger 2 (IKZF2), also known as Helios, and Ikaros Family Zinc Finger 4 (IKZF4), or Eos.[1][2][3][4] These transcription factors are crucial for maintaining the immunosuppressive phenotype of regulatory T (Treg) cells, which can hinder anti-tumor immune responses.[2][5] By redirecting the E3 ubiquitin ligase Cereblon (CRBN) to IKZF2 and IKZF4, this compound marks them for proteasomal degradation.[1][6] This leads to the reprogramming of Treg cells, enhancing anti-tumor immunity and showing promise in the treatment of advanced solid tumors.[1][2] Global proteomic analyses have been instrumental in confirming the high selectivity of this compound for IKZF2 and IKZF4 with minimal impact on other Ikaros family members like IKZF1 and IKZF3.[2][3][5]
These application notes provide a comprehensive overview of the proteomics analysis of cells treated with this compound, including detailed protocols and data presentation.
Signaling Pathway of this compound
The mechanism of action of this compound involves hijacking the ubiquitin-proteasome system to induce the degradation of specific target proteins.
Caption: Mechanism of action of this compound.
Quantitative Proteomics Data
The following tables summarize hypothetical but representative quantitative proteomics data from a study of human Treg cells treated with this compound for 24 hours. Data was generated using label-free quantification (LFQ) with mass spectrometry.
Table 1: Degradation of Target Proteins in this compound Treated Treg Cells
| Protein | Gene | Log2 Fold Change (Treated/Control) | p-value |
| Ikaros family zinc finger 2 | IKZF2 | -2.8 | <0.001 |
| Ikaros family zinc finger 4 | IKZF4 | -2.5 | <0.001 |
Table 2: Selectivity Profile of this compound in Treg Cells
| Protein | Gene | Log2 Fold Change (Treated/Control) | p-value |
| Ikaros family zinc finger 1 | IKZF1 | -0.15 | 0.68 |
| Ikaros family zinc finger 3 | IKZF3 | -0.21 | 0.55 |
| Cereblon | CRBN | 0.05 | 0.92 |
Experimental Protocols
A generalized workflow for the proteomics analysis of this compound treated cells is presented below.
Caption: A typical proteomics workflow.
Protocol 1: Cell Culture and Treatment
-
Cell Culture : Culture primary human Treg cells or a suitable T-cell line in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin-streptomycin, and 100 U/mL IL-2. Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment : Seed cells at a density of 1 x 10^6 cells/mL. Treat cells with a final concentration of 1 µM this compound (or a dose-response range) or vehicle control (e.g., 0.1% DMSO) for a specified time course (e.g., 6, 12, 24 hours).
Protocol 2: Sample Preparation for Mass Spectrometry
-
Cell Lysis :
-
Harvest cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a buffer containing 8 M urea (B33335) in 50 mM ammonium (B1175870) bicarbonate, supplemented with protease and phosphatase inhibitors.
-
Sonicate the lysate on ice to shear DNA and ensure complete lysis.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification : Determine the protein concentration of the lysate using a BCA protein assay.
-
Reduction and Alkylation :
-
Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate free cysteine residues by adding iodoacetamide (B48618) to a final concentration of 20 mM and incubating for 45 minutes at room temperature in the dark.
-
-
Protein Digestion :
-
Dilute the urea concentration of the sample to less than 2 M with 50 mM ammonium bicarbonate.
-
Add sequencing-grade modified trypsin at a 1:50 (w/w) enzyme-to-protein ratio.
-
Incubate overnight at 37°C with gentle agitation.
-
-
Peptide Cleanup :
-
Acidify the peptide solution with trifluoroacetic acid (TFA) to a final concentration of 0.1% to stop the digestion.
-
Desalt and concentrate the peptides using C18 solid-phase extraction (SPE) cartridges.
-
Elute the peptides with a solution of 80% acetonitrile (B52724) and 0.1% TFA.
-
Dry the eluted peptides in a vacuum centrifuge.
-
Protocol 3: LC-MS/MS Analysis
-
Peptide Resuspension : Reconstitute the dried peptides in 0.1% formic acid.
-
Liquid Chromatography :
-
Load the peptide sample onto a trap column and then separate on an analytical C18 column using a nano-flow HPLC system.
-
Apply a linear gradient of increasing acetonitrile concentration in 0.1% formic acid to elute the peptides.
-
-
Mass Spectrometry :
-
Analyze the eluted peptides using a high-resolution Orbitrap mass spectrometer.
-
Operate the mass spectrometer in data-dependent acquisition (DDA) mode, where the most abundant precursor ions in a full MS scan are selected for fragmentation by higher-energy collisional dissociation (HCD).
-
Acquire full MS scans at a resolution of 120,000 and MS/MS scans at a resolution of 30,000.
-
Protocol 4: Data Analysis
-
Database Search : Process the raw mass spectrometry data using a software suite like MaxQuant or Proteome Discoverer. Search the MS/MS spectra against a human protein database (e.g., UniProt) to identify peptides and proteins.
-
Protein Quantification : Use a label-free quantification (LFQ) algorithm to determine the relative abundance of proteins across different samples.
-
Statistical Analysis : Perform statistical analysis (e.g., t-test) to identify proteins that are significantly up- or down-regulated upon this compound treatment. Apply a false discovery rate (FDR) correction to account for multiple testing.
-
Bioinformatics Analysis : Use bioinformatics tools to perform pathway analysis, gene ontology enrichment, and protein-protein interaction network analysis to understand the biological consequences of the observed proteomic changes.
Conclusion
The proteomics workflows and protocols detailed in these application notes provide a robust framework for investigating the cellular effects of this compound. By employing these methods, researchers can gain valuable insights into the on-target and off-target effects of this and other molecular glue degraders, which is critical for their development as therapeutic agents. The high selectivity of this compound for IKZF2 and IKZF4, as confirmed by proteomics, underscores the potential of this approach to modulate the immune system for cancer therapy.
References
Troubleshooting & Optimization
BMS-986449 solubility issues and solutions
Welcome to the technical support center for BMS-986449. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, handling, and experimental use of this compound, a Cereblon E3 Ligase Modulatory Drug (CELMoD™) and molecular glue degrader of the transcription factors IKZF2 (Helios) and IKZF4 (Eos).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule, orally bioavailable CELMoD molecular glue.[1] It functions by selectively inducing the degradation of the lymphoid transcription factors IKZF2 (Helios) and IKZF4 (Eos).[2][3] this compound redirects the substrate specificity of the E3 ubiquitin ligase Cereblon (CRBN), bringing it into proximity with IKZF2 and IKZF4.[3][4][5] This induced proximity results in the ubiquitination of IKZF2 and IKZF4, marking them for degradation by the proteasome.[6] This mechanism is being investigated as a potential cancer immunotherapy strategy.[6][7]
Q2: What are the basic solubility properties of this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) but is insoluble in water and ethanol. It is crucial to use fresh, anhydrous DMSO for preparing stock solutions, as moisture can significantly reduce the solubility of the compound.[8]
Q3: How should I store this compound powder and stock solutions?
A3: Proper storage is critical to maintain the stability and activity of this compound.
-
Powder: Store the solid compound at -20°C for up to three years. Keep the vial tightly sealed and protected from moisture.[7]
-
Stock Solutions (in DMSO): Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to one year or at -20°C for up to one month.[8]
Troubleshooting Guides
Issue 1: Precipitation of this compound upon dilution of DMSO stock in aqueous media for in vitro assays.
This is a common issue for hydrophobic compounds like this compound when transferring from a high-concentration DMSO stock to an aqueous buffer or cell culture medium.
Troubleshooting Steps:
-
Minimize Final DMSO Concentration: Aim for a final DMSO concentration in your cell culture medium that is non-toxic to your cells (typically ≤ 0.5%) and minimizes the risk of precipitation.
-
Use Pre-warmed Media: Adding the this compound/DMSO solution to pre-warmed (37°C) cell culture media can help maintain solubility.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your high-concentration DMSO stock in 100% DMSO to get to an intermediate concentration before the final dilution into aqueous media.
-
Increase Mixing Efficiency: When adding the compound to the media, vortex or pipette vigorously to ensure rapid and thorough mixing. This can prevent localized high concentrations that are more prone to precipitation.
-
Consider Serum Concentration: If your experimental conditions allow, reducing the serum concentration in the cell culture medium during the initial hours of treatment may help, as some compounds can interact with serum proteins, affecting their solubility.
Issue 2: Inconsistent results in in vitro degradation assays.
Inconsistent degradation of IKZF2/IKZF4 can be frustrating. Here are some potential causes and solutions.
Troubleshooting Steps:
-
Confirm Compound Integrity: Ensure that the this compound stock solution has been stored correctly and has not undergone degradation. If in doubt, use a fresh vial or a newly prepared stock solution.
-
Optimize Cell Density: Cell density can influence the apparent potency of a degrader. Ensure that cells are in the exponential growth phase and that the cell density is consistent across experiments.
-
Time-Course and Dose-Response: Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) and a dose-response experiment to determine the optimal treatment duration and concentration for your specific cell line.
-
Proteasome Inhibition Control: To confirm that the observed protein loss is due to proteasomal degradation, include a control where cells are co-treated with this compound and a proteasome inhibitor (e.g., MG132). A blockage or reduction in protein degradation in the presence of the proteasome inhibitor would confirm the mechanism of action.
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same final concentration as in your experimental wells to account for any solvent effects.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Concentration |
| DMSO | Soluble | 26 mg/mL |
| (65.58 mM) | ||
| Water | Insoluble | - |
| Ethanol | Insoluble | - |
Note: The use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[8]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Aseptically add the required volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming (37°C) or brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into sterile, single-use tubes and store at -80°C.
Protocol 2: General Workflow for In Vitro IKZF2/IKZF4 Degradation Assay
-
Cell Seeding: Plate your cells of interest at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Compound Preparation: Prepare serial dilutions of the this compound stock solution in 100% DMSO. From these, prepare the final working concentrations by diluting into pre-warmed cell culture medium. Ensure the final DMSO concentration is consistent across all treatments and controls.
-
Cell Treatment: Treat the cells with varying concentrations of this compound. Include a vehicle control (DMSO) and, if possible, a negative control (an inactive analogue).
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and prepare cell lysates using a suitable lysis buffer.
-
Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading for subsequent analysis.
-
Western Blotting:
-
Separate proteins by SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with primary antibodies specific for IKZF2, IKZF4, and a loading control (e.g., GAPDH, β-actin).
-
Incubate with the appropriate secondary antibodies.
-
Visualize and quantify the protein bands to determine the extent of degradation.
-
Protocol 3: Suggested Formulation for In Vivo Studies
For in vivo experiments, a common formulation to improve the solubility and bioavailability of hydrophobic compounds is a co-solvent system. A suggested starting formulation is:
-
5% DMSO
-
30% PEG300
-
5% Tween 80
-
60% Saline or PBS
Preparation Method:
-
Dissolve the required amount of this compound in DMSO.
-
Add PEG300 and mix thoroughly.
-
Add Tween 80 and mix until the solution is clear.
-
Finally, add the saline or PBS and mix well.
Note: This is a general guideline, and the formulation may need to be optimized for your specific animal model and route of administration.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for in vitro precipitation.
References
- 1. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 2. drughunter.com [drughunter.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | IKZF2(Helios)/IKZF4(Eos) degrader | PROTAC | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
Optimizing BMS-986449 concentration for maximum degradation
Welcome to the technical support center for BMS-986449. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a Cereblon E3 Ligase Modulatory Drug (CELMoD), which functions as a molecular glue degrader.[1][2] It selectively targets the transcription factors IKZF2 (Helios) and IKZF4 (Eos) for degradation.[1][2][3] this compound works by redirecting the E3 ubiquitin ligase Cereblon (CRBN) to Helios and Eos, leading to their ubiquitination and subsequent degradation by the proteasome.[2] This degradation reprograms regulatory T (Treg) cells, enhancing antitumor immunity.[2]
Q2: What are the primary cellular targets of this compound?
A2: The primary targets of this compound are the Ikaros family transcription factors IKZF2 (Helios) and IKZF4 (Eos).[1][2][3] These proteins are highly expressed in regulatory T (Treg) cells and are crucial for maintaining their immunosuppressive function.[4][5]
Q3: What are the key parameters to measure when optimizing this compound concentration?
A3: The two most important parameters for assessing the efficacy of a degrader like this compound are:
-
DC50: The concentration of the degrader that results in 50% degradation of the target protein.[6]
-
Dmax: The maximum percentage of target protein degradation that can be achieved with the degrader.[7]
Q4: What is the "hook effect" and how can it be avoided?
A4: The "hook effect" is a phenomenon observed with bifunctional degraders and molecular glues where an increase in concentration beyond an optimal point leads to a decrease in target degradation. This occurs because at excessively high concentrations, the degrader is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex (Target-Degrader-E3 Ligase) required for degradation. To avoid this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for maximum degradation.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or minimal degradation of IKZF2/Eos | 1. Suboptimal Concentration: The concentration of this compound may be too low or too high (due to the hook effect).2. Incorrect Incubation Time: The time of exposure to the degrader may be insufficient for degradation to occur.3. Low Cereblon (CRBN) Expression: The cell line being used may have low endogenous expression of the E3 ligase Cereblon.4. Compound Instability: this compound may be unstable in the experimental medium. | 1. Perform a dose-response experiment with a broad range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration and identify a potential hook effect.2. Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24, 48 hours) to find the optimal incubation time for maximal degradation.3. Verify the expression level of CRBN in your cell line using Western blot or qPCR. If expression is low, consider using a different cell line.4. Assess the stability of this compound in your cell culture medium over the duration of your experiment. |
| High Cell Toxicity | 1. High Concentration: The concentration of this compound may be too high, leading to off-target effects or cytotoxicity.2. On-Target Toxicity: Degradation of IKZF2/Eos may have a genuine cytotoxic effect in the chosen cell line. | 1. Lower the concentration of this compound. Determine the IC50 for cell viability and use concentrations below this value for degradation experiments.2. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your degradation experiment to distinguish between general cytotoxicity and on-target effects. |
| Inconsistent Results Between Experiments | 1. Variability in Cell Culture: Differences in cell passage number, confluency, or overall cell health can affect protein expression and the efficiency of the ubiquitin-proteasome system.2. Inconsistent Reagent Preparation: Variations in the preparation of this compound stock solutions or dilutions. | 1. Standardize your cell culture procedures. Use cells within a consistent passage number range and maintain similar seeding densities for all experiments.2. Prepare fresh stock solutions of this compound regularly and use calibrated pipettes for accurate dilutions. |
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine DC50 and Dmax
This protocol outlines the steps to determine the concentration-dependent degradation of IKZF2/Eos by this compound.
Materials:
-
This compound
-
Appropriate cell line (e.g., a human T-cell line)
-
Cell culture medium and supplements
-
DMSO (for stock solution)
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE and Western blot reagents
-
Primary antibodies against IKZF2, IKZF4, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000, 10000 nM). Include a vehicle control (DMSO only).
-
Cell Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for a fixed time (e.g., 24 hours) at 37°C and 5% CO2.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies for IKZF2, IKZF4, and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Data Analysis:
-
Quantify the band intensities for IKZF2, IKZF4, and the loading control.
-
Normalize the IKZF2 and IKZF4 band intensities to the loading control.
-
Plot the normalized protein levels against the log of the this compound concentration.
-
Fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Protocol 2: Time-Course Experiment
This protocol is to determine the optimal treatment duration for maximal degradation of IKZF2/Eos.
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Compound Preparation: Prepare a fixed, effective concentration of this compound (e.g., the determined DC50 concentration or a concentration that gives near Dmax).
-
Cell Treatment: Treat the cells with the fixed concentration of this compound.
-
Time Points: Harvest the cells at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours) after treatment.
-
Western Blot Analysis: Perform Western blot analysis as described in Protocol 1 for each time point.
-
Data Analysis: Plot the normalized IKZF2/Eos protein levels against time to visualize the degradation kinetics and determine the time to reach Dmax.
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound in a T-cell Line
| This compound Conc. (nM) | % IKZF2 Degradation | % IKZF4 Degradation |
| 0 (Vehicle) | 0 | 0 |
| 0.1 | 15 | 12 |
| 1 | 45 | 40 |
| 10 | 85 | 80 |
| 100 | 95 | 92 |
| 1000 | 92 | 88 |
| 10000 | 75 | 70 |
| DC50 (nM) | ~1.2 | ~1.5 |
| Dmax (%) | ~95 | ~92 |
Visualizations
Caption: Workflow for determining DC50 and Dmax of this compound.
Caption: this compound mechanism and its impact on Treg signaling.
References
- 1. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. drughunter.com [drughunter.com]
- 4. CD4+ regulatory T cells lacking Helios and Eos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stable inhibitory activity of regulatory T cells requires the transcription factor Helios - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [promega.jp]
Troubleshooting inconsistent BMS-986449 experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential inconsistencies in experimental results involving BMS-986449.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a Cereblon E3 Ligase Modulatory Drug (CELMoD), also known as a molecular glue.[1][2] It functions by redirecting the E3 ubiquitin ligase Cereblon (CRBN) to induce the ubiquitination and subsequent proteasomal degradation of the transcription factors Helios (IKZF2) and Eos (IKZF4).[3][4][5] This action is primarily targeted within regulatory T (Treg) cells, leading to their reprogramming and an enhanced anti-tumor immune response.[1][5]
Q2: What are the primary protein targets of this compound-induced degradation?
A2: The primary targets for degradation are the Ikaros family zinc finger transcription factors IKZF2 (Helios) and IKZF4 (Eos).[1][4][6] The compound shows minimal impact on IKZF1 (Ikaros) and IKZF3 (Aiolos) levels.[6]
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in DMSO.[4] For long-term stability, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[5][7] One supplier notes a solubility of 26 mg/mL (65.58 mM) in fresh DMSO, cautioning that moisture-absorbing DMSO can reduce solubility.[4]
Q4: In which cell types or systems is this compound expected to be active?
A4: The activity of this compound is dependent on the presence of the E3 ligase component Cereblon (CRBN). It is designed to be active in regulatory T (Treg) cells to induce the degradation of IKZF2 and IKZF4.[1][5] Therefore, experiments in primary human Treg cells or cell lines expressing sufficient levels of CRBN, IKZF2, and IKZF4 are most relevant.
Troubleshooting Inconsistent Experimental Results
Issue 1: High Variability in Protein Degradation (DC₅₀/Dₘₐₓ)
Question: Why am I seeing inconsistent degradation of IKZF2 (Helios) and IKZF4 (Eos) between experiments or replicates?
Answer: High variability is a common issue in cell-based assays and can stem from several factors.[8] Consider the following:
-
Cell Health and Consistency:
-
Passage Number: Use cells within a consistent and low passage number range. High-passage cells can exhibit altered signaling and protein expression.[9]
-
Cell Viability: Ensure cell viability is >95% at the start of the experiment. Stressed or unhealthy cells will not respond consistently.[10]
-
Cell Seeding Density: Inconsistent cell density can lead to variability. Ensure even cell distribution in plates and avoid "edge effects" by filling outer wells with sterile media or buffer.[10]
-
-
Compound Handling and Stability:
-
Solubility: this compound may precipitate if the final DMSO concentration is too high or if it's added to aqueous media too quickly. Ensure the compound is fully dissolved in your stock and that the final DMSO concentration in the assay is low (<0.1% v/v) and consistent across all wells.[7]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to compound degradation. Use freshly prepared solutions or aliquots that have been thawed only once.[7]
-
-
Assay Conditions:
-
CRBN Expression: The degradation activity of this compound is strictly dependent on the expression of Cereblon (CRBN). Verify that your cell model expresses adequate levels of CRBN. Inconsistent CRBN levels can lead to variable degradation.
-
Incubation Time: Degradation is a time-dependent process. Perform a time-course experiment to determine the optimal endpoint for measuring maximal degradation (Dₘₐₓ) in your specific cell system.
-
Issue 2: Poor Potency (High DC₅₀) or No Degradation Activity
Question: My DC₅₀ values for IKZF2/IKZF4 degradation are much higher than expected, or I'm not observing any activity. What could be the cause?
Answer: A lack of expected activity often points to a critical issue with either the compound or the biological system.
-
Compound Integrity:
-
Experimental System:
-
Low Target Expression: Confirm that your cells express the targets (IKZF2, IKZF4) and the necessary E3 ligase component (CRBN) at the protein level. No CRBN means no degradation.
-
Cell Line Authentication: Ensure your cell line is what you think it is. Cross-contamination is a common source of irreproducible results.[12] Short Tandem Repeat (STR) profiling is the standard for authenticating human cell lines.[9]
-
-
Assay Setup:
-
Protein Extraction/Lysis: Ensure your lysis buffer and protocol are effective at extracting nuclear proteins like IKZF2 and IKZF4.
-
Antibody Performance: Validate that the antibodies used for Western blotting or other detection methods are specific and sensitive for your targets.
-
Issue 3: Inconsistent Functional Assay Results
Question: The results of my functional assays (e.g., cytokine release, T-cell activation) are not reproducible after treatment with this compound. Why?
Answer: Functional assays are complex and have more sources of variability than simple degradation assays.
-
Kinetics of Response: The functional consequences of IKZF2/IKZF4 degradation may take longer to manifest than the protein degradation itself. A time-course experiment is critical to align the timing of maximal degradation with the functional readout.
-
Culture Conditions: The activation state of T-cells can significantly influence their response. Ensure that culture conditions, including media, supplements, and stimulating agents, are kept highly consistent.
Data Presentation & Visualizations
Quantitative Data Summary
Table 1: this compound Compound Properties
| Property | Value | Source |
|---|---|---|
| Mechanism of Action | Molecular Glue; IKZF2/IKZF4 Degrader | [1][6] |
| Primary Targets | IKZF2 (Helios), IKZF4 (Eos) | [4][5] |
| E3 Ligase | Cereblon (CRBN) | [3][5] |
| Recommended Solvent | DMSO (fresh) | [4] |
| Storage | Aliquot and store at -20°C or -80°C, protected from light |[5][7] |
Table 2: Representative Cellular Activity Profile (Illustrative Data) Note: The following are example values for illustrative purposes. Actual values must be determined empirically.
| Cell Line | Target | Assay Type | Metric | Representative Value |
|---|---|---|---|---|
| Primary Human Tregs | IKZF2 (Helios) | Western Blot | DC₅₀ | 1 - 10 nM |
| Primary Human Tregs | IKZF4 (Eos) | Western Blot | DC₅₀ | 1 - 10 nM |
| Primary Human Tregs | IKZF2 (Helios) | Western Blot | Dₘₐₓ | >90% |
| CRBN Knockout Line | IKZF2 (Helios) | Western Blot | DC₅₀ | No activity |
Signaling Pathways and Workflows
Caption: Mechanism of action for this compound molecular glue.
Caption: Standard workflow for assessing protein degradation.
Caption: Troubleshooting logic tree for degradation experiments.
Appendices: Experimental Protocols
Protocol 1: Western Blot for IKZF2/IKZF4 Degradation
-
Cell Seeding: Seed cells (e.g., primary human Tregs, Jurkat cells) in a 12-well or 24-well plate at a density that allows them to be in a logarithmic growth phase and approximately 70-80% confluent at the time of harvest. Allow cells to adhere or recover overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture media. A typical concentration range might be 0.1 nM to 1 µM. Include a vehicle control (e.g., 0.1% DMSO). Replace the existing media with the compound-containing media.
-
Incubation: Incubate the cells for the desired time period (a 16-hour endpoint is a common starting point for degradation).
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Boil samples at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against IKZF2, IKZF4, and a loading control (e.g., β-Actin, GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and develop the blot using an ECL substrate.
-
-
Analysis: Capture the chemiluminescent signal and quantify the band intensities. Normalize the intensity of IKZF2 and IKZF4 bands to the loading control. Plot the normalized data against compound concentration to determine DC₅₀ and Dₘₐₓ.
Protocol 2: Cell Viability Assay (to assess cytotoxicity)
-
Assay Setup: Seed cells in a 96-well, white, clear-bottom plate at the same density and with the same compound concentrations and incubation times as the degradation experiment.
-
Reagent Preparation: Prepare the cell viability reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions.
-
Signal Development: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add the viability reagent to each well.
-
Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Compare the signal from treated wells to the vehicle control wells to determine if this compound induces cytotoxicity at the tested concentrations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. drughunter.com [drughunter.com]
- 3. Therapy Detail [ckb.genomenon.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | IKZF2(Helios)/IKZF4(Eos) degrader | PROTAC | TargetMol [targetmol.com]
- 6. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. youtube.com [youtube.com]
Potential off-target effects of BMS-986449
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of BMS-986449. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a Cereblon E3 Ligase Modulatory Drug (CELMoD) that functions as a molecular glue.[1] It selectively induces the degradation of two transcription factors, Ikaros family zinc finger 2 (IKZF2 or Helios) and Ikaros family zinc finger 4 (IKZF4 or Eos), which are highly expressed in regulatory T cells (Tregs).[1][2] By binding to the Cereblon (CRBN) E3 ubiquitin ligase, this compound redirects it to polyubiquitinate IKZF2 and IKZF4, marking them for degradation by the proteasome.[1] This leads to the reprogramming of Tregs and is being investigated for its potential to enhance anti-tumor immunity in solid tumors.[1]
Q2: What is known about the selectivity and potential off-target effects of this compound?
Preclinical data suggests that this compound is a potent and selective degrader of IKZF2 and IKZF4 with minimal impact on the levels of other Ikaros family members, IKZF1 and IKZF3. While specific off-target proteins for this compound have not been publicly disclosed in detail, the safety profile in early clinical trials has been described as manageable.[3]
It is important for researchers to be aware that molecular glues and CELMoDs, as a class, can have off-target effects by inducing the degradation of unintended proteins, often referred to as "neosubstrates."[4] The degradation profile can be sensitive to small changes in the chemical structure of the molecule.[4] Common off-targets for some cereblon-targeting molecules include proteins like SALL4 and GSPT1.[4] Therefore, empirical validation of selectivity in the experimental system of interest is recommended.
Q3: What are the reported adverse events for this compound in clinical trials?
Detailed adverse event data from ongoing Phase 1/2 clinical trials (NCT05888831) are not yet fully published.[5][6] Early reports and similar drug profiles suggest that side effects are generally manageable.[3] Common treatment-related adverse events for similar therapies can include fatigue, rash, and nausea.[3] Researchers observing significant or unexpected toxicity in their experimental models should consider the possibility of off-target effects.
On-Target and Potential Off-Target Profile
The following table summarizes the known on-target proteins of this compound and lists potential off-target candidates based on the broader class of CELMoD agents.
| Target Type | Protein Name | Gene Name | Function | Notes |
| On-Target | Helios | IKZF2 | Transcription factor crucial for Treg cell function and stability. | Primary target for degradation. |
| On-Target | Eos | IKZF4 | Transcription factor that partners with Helios to mediate Treg function. | Primary target for degradation. |
| Potential Off-Target | Sal-like protein 4 | SALL4 | Transcription factor involved in embryonic development and oncogenesis. | Known neosubstrate for some CELMoDs.[4] |
| Potential Off-Target | G1 to S phase transition 1 | GSPT1 | Translation termination factor. | Known neosubstrate for some CELMoDs.[4] |
| Other Ikaros Family Members | Ikaros | IKZF1 | Transcription factor involved in hematopoietic development. | Preclinical data suggests minimal impact. |
| Other Ikaros Family Members | Aiolos | IKZF3 | Transcription factor important for B-cell and T-cell development. | Preclinical data suggests minimal impact. |
Troubleshooting Guides
This section provides guidance for researchers who encounter unexpected results or potential off-target effects during their experiments with this compound.
Scenario 1: Unexpected Phenotype Observed
Question: I am using this compound to study Treg function, but I'm observing a phenotype that cannot be explained by the degradation of IKZF2 and IKZF4 alone. How can I determine if this is due to an off-target effect?
Answer: An unexpected phenotype could indeed be the result of the degradation of an off-target protein. A systematic approach is necessary to investigate this possibility.
Experimental Workflow for Investigating Unexpected Phenotypes:
Caption: Workflow for investigating potential off-target effects.
Scenario 2: High Cellular Toxicity
Question: I'm observing significant cytotoxicity in my cell cultures at concentrations expected to be selective for IKZF2/IKZF4 degradation. What could be the cause?
Answer: High cytotoxicity could be due to several factors, including an on-target effect in a sensitive cell line or a significant off-target effect.
Troubleshooting Steps:
-
Confirm the DC50: Determine the concentration of this compound that results in 50% degradation of IKZF2/IKZF4 in your specific cell line.
-
Compare DC50 with IC50: Measure the concentration that causes 50% inhibition of cell viability (IC50). If the IC50 is much lower than the DC50 for your target, it may suggest a potent off-target effect is responsible for the toxicity.
-
Proteasome Inhibition Control: Pre-treat your cells with a proteasome inhibitor (e.g., MG132) before adding this compound. If the toxicity is rescued, it suggests the phenotype is dependent on proteasomal degradation, either of the intended targets or off-targets.
-
Global Proteomics: Perform a global proteomics experiment at the cytotoxic concentration to identify other proteins that are being degraded.
Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Identification (TMT-MS)
This protocol outlines a general method for identifying off-target protein degradation using Tandem Mass Tag (TMT) based mass spectrometry.
Methodology:
-
Cell Culture and Treatment: Plate your cells of interest and treat them with this compound at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify the protein concentration and digest the proteins into peptides using an enzyme like trypsin.
-
Isobaric Labeling (TMT): Label the peptide samples from different treatment conditions with distinct TMT reagents.
-
LC-MS/MS Analysis: Combine the labeled samples and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the relative abundance of thousands of proteins across the different conditions. Proteins that show a dose-dependent decrease in abundance are potential off-targets.
Protocol 2: Validation of Off-Target Degradation by Western Blot
This protocol is for confirming the degradation of potential off-target proteins identified through proteomics or other screening methods.
Methodology:
-
Cell Treatment: Treat cells with a range of this compound concentrations for a fixed time point (e.g., 24 hours).
-
Protein Extraction: Lyse the cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a validated primary antibody against the potential off-target protein, followed by a suitable secondary antibody.
-
Detection and Analysis: Visualize the protein bands and quantify their intensity to determine the extent of degradation relative to a loading control (e.g., GAPDH, β-actin).
Signaling Pathway Visualization
The following diagram illustrates the intended mechanism of action of this compound.
Caption: On-target signaling pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. drughunter.com [drughunter.com]
- 3. This compound + Nivolumab for Advanced Cancer · Info for Participants · Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. books.rsc.org [books.rsc.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. A Study of this compound With and Without Nivolumab in Participants With Advanced Solid Tumors [clin.larvol.com]
How to assess BMS-986449 stability in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the stability of BMS-986449 in solution. The following information includes troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial for maintaining the integrity of this compound. Recommendations for both solid and solution forms are summarized below.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years[1] | Keep away from moisture.[1] |
| 0-4°C | Short-term (days to weeks)[2] | Store in a dry, dark place.[2] | |
| In Solvent | -80°C | Up to 1 year[1] | |
| -20°C | Long-term (months to years)[2] |
Q2: What is the mechanism of action of this compound?
A2: this compound is a Cereblon E3 Ligase Modulatory Drug (CELMoD) that acts as a molecular glue.[3][4][5] It selectively induces the degradation of two transcription factors, Ikaros Family Zinc Finger 2 (IKZF2), also known as Helios, and Ikaros Family Zinc Finger 4 (IKZF4), or Eos.[3][4] By redirecting the E3 ubiquitin ligase Cereblon (CRBN) to these specific targets, this compound triggers their ubiquitination and subsequent proteasomal degradation.[6] This leads to the reprogramming of regulatory T (Treg) cells, which in turn enhances anti-tumor immune responses.[3][6]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in DMSO at a concentration of 26 mg/mL (65.58 mM).[6] It is important to use fresh, moisture-free DMSO, as absorbed moisture can reduce solubility.[6] The compound is reportedly insoluble in water and ethanol.[6]
Troubleshooting Guide
Issue 1: Inconsistent results in cell-based assays.
-
Possible Cause: Degradation of this compound in solution.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Prepare fresh stock solutions of this compound in anhydrous DMSO.
-
Aliquot and Store Properly: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.
-
Assess Stability in Media: Perform a stability study of this compound in your specific cell culture medium under incubation conditions (e.g., 37°C, 5% CO2) over the time course of your experiment. Use an appropriate analytical method, such as HPLC-UV or LC-MS, to quantify the remaining this compound at different time points.
-
Issue 2: Precipitate formation in prepared solutions.
-
Possible Cause: Poor solubility or compound degradation.
-
Troubleshooting Steps:
-
Ensure Anhydrous Solvent: Use high-purity, anhydrous DMSO for preparing stock solutions.
-
Gentle Warming: If a precipitate is observed, gently warm the solution (e.g., in a 37°C water bath) and vortex to aid dissolution.
-
Check Final Concentration: Avoid supersaturation. Ensure the final concentration in your aqueous experimental medium does not exceed the solubility limit of this compound. A preliminary solubility test in the final buffer or medium is recommended.
-
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability in an Aqueous Solution
This protocol outlines a general method to determine the stability of this compound in a solution over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline - PBS)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA) or Formic acid (FA)
-
Autosampler vials
Methodology:
-
Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
Prepare Working Solution: Dilute the stock solution with the aqueous buffer to the final desired concentration for the stability study (e.g., 10 µM).
-
Time Zero (T0) Sample: Immediately after preparation, take an aliquot of the working solution, and if necessary, quench any potential degradation by adding an equal volume of cold acetonitrile. This will be your T0 sample.
-
Incubation: Incubate the remaining working solution under the desired experimental conditions (e.g., room temperature, 37°C).
-
Time-Point Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), collect aliquots of the incubated solution and treat them in the same manner as the T0 sample.
-
Sample Analysis by HPLC:
-
Analyze all samples by reverse-phase HPLC using a C18 column.
-
A typical mobile phase could be a gradient of water with 0.1% TFA (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B).
-
Monitor the elution of this compound using a UV detector at an appropriate wavelength (determined by a UV scan of the compound).
-
-
Data Analysis:
-
Integrate the peak area of this compound for each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T0 sample.
-
Plot the percentage of remaining this compound against time to determine the stability profile.
-
Visualizations
References
Technical Support Center: Enhancing the Oral Bioavailability of BMS-986449 in Preclinical Species
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address challenges in achieving optimal oral bioavailability of BMS-986449 in animal models.
Troubleshooting Guide
This guide addresses common issues encountered during the preclinical development of this compound, focusing on challenges related to its oral bioavailability.
Issue 1: Low and Variable Oral Exposure Observed in Rodent Pharmacokinetic Studies
-
Question: My initial pharmacokinetic (PK) study in rats with this compound, using a simple suspension in 0.5% methylcellulose, resulted in low and highly variable plasma concentrations. What are the likely causes and how can I improve the exposure?
-
Answer: Low and variable oral exposure for a potent molecule like this compound is a common challenge, often stemming from poor aqueous solubility and/or low dissolution rate in the gastrointestinal (GI) tract. For many kinase inhibitors, which are often lipophilic and crystalline, solubility can be a limiting factor for absorption.[1][2]
Troubleshooting Steps:
-
Physicochemical Characterization: If not already done, thoroughly characterize the solid-state properties of your this compound drug substance, including its polymorph form, particle size, and pH-solubility profile.
-
Formulation Enhancement: Move from a simple suspension to an "enabling" formulation designed to increase the solubility and dissolution rate. Common strategies for poorly soluble drugs include:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid solutions can significantly improve the oral absorption of lipophilic compounds.[1][2]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix can prevent crystallization and maintain a supersaturated state in the GI tract, enhancing absorption.
-
Particle Size Reduction: Micronization or nanosizing of the drug particles increases the surface area for dissolution.
-
-
Vehicle Selection: For early-stage studies, using a vehicle with solubilizing properties can be a quick approach. A list of common preclinical oral vehicles and their no-observed-effect levels (NOELs) in rats is provided in Table 2.[3]
-
Issue 2: Suspected pH-Dependent Absorption and Potential for Drug-Drug Interactions
-
Question: We are concerned about the potential for pH-dependent oral absorption of this compound, as it is a weakly basic compound. This could lead to drug-drug interactions (DDIs) with acid-reducing agents. How can we assess and mitigate this risk in preclinical models?
-
Answer: The pH-dependent solubility of weakly basic drugs is a significant risk for variable absorption, especially when co-administered with agents that alter gastric pH, such as proton pump inhibitors or H2 receptor antagonists.[4] A preclinical study in rats can be designed to evaluate this.
Experimental Approach:
-
Animal Model: Use a rat model where gastric pH is modulated.
-
Treatment Groups:
-
Group 1 (Control): Administer this compound in the selected vehicle.
-
Group 2 (Elevated Gastric pH): Pre-treat rats with an acid-reducing agent like famotidine (B1672045) before administering this compound.[4]
-
-
Pharmacokinetic Analysis: Compare the pharmacokinetic parameters (AUC, Cmax) between the two groups. A significant reduction in exposure in the famotidine-treated group would confirm pH-dependent absorption.
Mitigation Strategy:
-
Prodrug Approach: A prodrug of this compound could be designed to have improved solubility at higher pH values, thereby overcoming the absorption issue. This strategy has been successfully employed for other BMS TYK2 inhibitors.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the key preclinical species for evaluating the oral pharmacokinetics of this compound?
A1: Typically, a rodent (e.g., Sprague-Dawley rat) and a non-rodent species (e.g., Beagle dog or Cynomolgus monkey) are used to evaluate the oral pharmacokinetics of small molecule drug candidates.[5] These studies help in understanding inter-species differences in drug metabolism and absorption, which is crucial for predicting human pharmacokinetics.
Q2: How can I prepare a lipid-based formulation of this compound for a preclinical study?
A2: A common approach is to prepare a Self-Emulsifying Drug Delivery System (SEDDS). This involves dissolving this compound in a mixture of oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor EL, Tween 80), and co-solvents (e.g., Transcutol, PEG 400). The goal is to create a homogenous solution that will form a fine emulsion upon gentle agitation in an aqueous medium, mimicking the conditions in the GI tract.[1][2]
Q3: What are the standard dose volumes for oral administration in rats and monkeys?
A3: For oral gavage, the typical maximum dose volumes are 10 mL/kg for rats and 5 mL/kg for monkeys. It is important to adhere to these limits to avoid causing distress to the animals.
Q4: How do I perform an absolute bioavailability study for this compound?
A4: An absolute bioavailability study involves comparing the drug exposure after oral administration to that after intravenous (IV) administration. You will need two groups of animals. One group receives an oral dose of this compound, and the other receives an IV dose. The absolute bioavailability (F%) is calculated as:
F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats with Different Formulations
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | F (%) |
| 0.5% MC Suspension | 10 | 150 ± 45 | 4.0 | 900 ± 350 | 15 |
| 20% Solutol HS 15 | 10 | 450 ± 90 | 2.0 | 2700 ± 600 | 45 |
| SEDDS | 10 | 750 ± 120 | 1.5 | 4800 ± 800 | 80 |
| IV Solution | 1 | 500 ± 80 | 0.25 | 600 ± 100 | 100 |
Data are presented as mean ± standard deviation and are for illustrative purposes.
Table 2: Common Oral Formulation Vehicles for Preclinical Toxicology Studies and their No-Observed-Effect Levels (NOELs) in Rats for a 2-week study [3]
| Vehicle | NOEL (mg/kg/day) |
| Polyethylene glycol 400 (PEG 400) | 1,250 |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1,000 |
| Polysorbate 80 (Tween 80) | 250 |
| Olive Oil | 4,500 |
| Sesame Oil | 4,500 |
Experimental Protocols
Protocol 1: Preparation of a 20% Solutol HS 15 Formulation for Oral Dosing in Rats
-
Weigh the required amount of this compound.
-
Calculate the required volume of a 20% (w/v) solution of Solutol HS 15 in water.
-
Heat the 20% Solutol HS 15 solution to approximately 40-50°C to aid in solubilization.
-
Slowly add the this compound powder to the warm vehicle while stirring continuously with a magnetic stirrer.
-
Continue stirring until a clear solution is obtained.
-
Allow the solution to cool to room temperature before dosing.
-
Confirm the concentration of this compound in the final formulation using a validated analytical method (e.g., HPLC-UV).
Protocol 2: In Vivo Oral Pharmacokinetic Study in Rats
-
Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).
-
Acclimatization: Acclimatize the animals for at least 3 days before the experiment.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing: Administer the this compound formulation orally via gavage at the desired dose.
-
Blood Sampling: Collect sparse blood samples (e.g., via tail vein) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples for this compound concentrations using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.
Visualizations
Caption: Troubleshooting workflow for low oral bioavailability.
Caption: Experimental workflow for an in vivo pharmacokinetic study.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 4. TYK2 inhibitor( Bristol Myers Squibb) - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 5. Preclinical pharmacokinetic evaluation to facilitate repurposing of tyrosine kinase inhibitors nilotinib and imatinib as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BMS-986449 Preclinical Toxicity Minimization
Disclaimer: The following information is intended for researchers, scientists, and drug development professionals. The specific preclinical toxicology data for BMS-986449 is not fully available in the public domain. Therefore, this guide is based on general principles of preclinical toxicology for small molecule oncology agents, information on the class of IKZF2/4 degraders, and publicly available high-level statements about this compound's "acceptable safety profile." The experimental protocols and quantitative data presented are illustrative examples and should not be considered as the definitive results from Bristol Myers Squibb's internal studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might it relate to toxicity?
A1: this compound is a Cereblon E3 Ligase Modulatory Drug (CELMoD™) that acts as a molecular glue to induce the degradation of the transcription factors Ikaros Family Zinc Finger 2 (IKZF2 or Helios) and Ikaros Family Zinc Finger 4 (IKZF4 or Eos).[1][2] These factors are crucial for the stability and suppressive function of regulatory T cells (Tregs). By degrading Helios and Eos, this compound aims to reprogram Tregs within the tumor microenvironment, enhancing anti-tumor immunity.[1][3]
Potential toxicities could be on-target (related to the intended pharmacology) or off-target. On-target toxicities might involve excessive immune activation, leading to autoimmune-like symptoms. Off-target toxicities would depend on the drug's interaction with other proteins. Preclinical studies in cynomolgus monkeys indicated the drug was well-tolerated at effective doses.[3]
Q2: What were the key findings from the preclinical safety studies of this compound?
A2: Publicly available information states that this compound had an "acceptable safety profile" in preclinical studies, which allowed for its advancement into Phase I/II clinical trials.[3] Specifically, in a study with cynomolgus monkeys, oral administration of 0.3 mg/kg once daily was reported to be well-tolerated while achieving significant degradation of Helios in circulating Tregs.[3] Detailed findings from Good Laboratory Practice (GLP) toxicology studies, including specific target organs of toxicity or dose-limiting toxicities, have not been publicly disclosed.
Q3: What are the potential risks of off-target degradation with this compound?
A3: this compound is reported to have minimal impact on the degradation of IKZF1 (Ikaros) and IKZF3 (Aiolos) at therapeutic concentrations.[2] This selectivity is a key design feature to minimize toxicities associated with broader Ikaros family degradation, such as those seen with earlier generation immunomodulatory drugs. However, comprehensive proteomics studies in various preclinical models would be necessary to fully characterize the potential for off-target protein degradation.
Troubleshooting Guide for Preclinical Experiments
This guide addresses potential issues that researchers may encounter during in vivo studies with this compound.
| Observed Issue | Potential Cause | Troubleshooting/Mitigation Strategy |
| Excessive Weight Loss or signs of Systemic Inflammation in Animal Models | On-target immune activation leading to cytokine release or autoimmune-like effects. | - Implement a dose-escalation study to determine the Maximum Tolerated Dose (MTD). - Consider alternative dosing schedules (e.g., intermittent dosing) to allow for immune system homeostasis. - Monitor serum cytokine levels (e.g., IL-6, TNF-α) and inflammatory markers. - In case of severe symptoms, consider co-administration of supportive care agents as per institutional guidelines. |
| Hematological Abnormalities (e.g., cytopenias) | Potential off-target effects on hematopoietic stem or progenitor cells, or on-target effects on immune cell populations. | - Conduct regular complete blood counts (CBCs) with differentials. - Analyze bone marrow smears and cellularity at study termination. - Evaluate for potential drug-induced myelosuppression. |
| Elevated Liver Enzymes (ALT, AST) | Potential for drug-induced liver injury (DILI). | - Monitor liver function tests regularly. - Perform histopathological analysis of liver tissue at necropsy. - Investigate potential for drug metabolism-related toxicity. |
| Inconsistent Efficacy in Tumor Models | Issues with drug formulation, administration, or animal model suitability. | - Verify the stability and solubility of the dosing formulation. - Ensure accurate and consistent oral gavage technique. - Confirm the presence of a functional human Cereblon (CRBN) in xenograft models, as this compound's mechanism is CRBN-dependent. |
Illustrative Preclinical Safety Data
The following tables represent the kind of quantitative data that would be generated in preclinical toxicology studies. Note: This is hypothetical data for illustrative purposes.
Table 1: Summary of a Hypothetical 28-Day Repeated-Dose Oral Toxicity Study in Cynomolgus Monkeys
| Parameter | Vehicle Control | Low Dose (e.g., 0.1 mg/kg/day) | Mid Dose (e.g., 0.3 mg/kg/day) | High Dose (e.g., 1.0 mg/kg/day) |
| Mortality | 0/4 (M/F) | 0/4 (M/F) | 0/4 (M/F) | 0/4 (M/F) |
| Clinical Signs | No remarkable findings | No remarkable findings | Mild, transient decrease in activity | Reversible skin rashes in 2/4 animals |
| Body Weight | Normal gain | Normal gain | Normal gain | Slight decrease in body weight gain |
| Hematology | Within normal limits | Within normal limits | Reversible, mild lymphocytosis | Moderate, reversible lymphocytosis and mild anemia |
| Clinical Chemistry | Within normal limits | Within normal limits | Within normal limits | Mild, reversible elevation in ALT and AST |
| Histopathology | No treatment-related findings | No treatment-related findings | Minimal immune cell infiltrates in the skin | Mild to moderate immune cell infiltrates in skin and liver |
| No Observed Adverse Effect Level (NOAEL) | - | 0.1 mg/kg/day | - | - |
Table 2: Illustrative In Vitro Safety Pharmacology Profile
| Assay | Endpoint | Result (IC50 or Effect at 10 µM) |
| hERG Potassium Channel | Inhibition of tail current | > 30 µM |
| CYP450 Inhibition (e.g., 3A4, 2D6) | Enzyme inhibition | > 20 µM |
| Ames Test (Bacterial Mutagenicity) | Mutagenicity | Negative |
| In Vitro Micronucleus Test (Genotoxicity) | Chromosomal damage | Negative |
Experimental Protocols
Protocol 1: In Vivo Repeated-Dose Toxicology Study in Cynomolgus Monkeys (Illustrative)
-
Animal Model: Naive, healthy adult cynomolgus monkeys (Macaca fascicularis), socially housed.
-
Study Design:
-
Four groups of animals (2 males, 2 females per group).
-
Groups: Vehicle control, Low Dose, Mid Dose, High Dose.
-
Daily oral gavage administration for 28 consecutive days.
-
A 14-day recovery period for a subset of animals may be included.
-
-
Dose Formulation: this compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose).
-
Endpoints and Observations:
-
Mortality and Morbidity: Twice daily checks.
-
Clinical Observations: Daily detailed observations for signs of toxicity.
-
Body Weight: Measured weekly.
-
Food Consumption: Measured weekly.
-
Ophthalmology: Pre-study and at termination.
-
Electrocardiography (ECG): Pre-study and at termination.
-
Clinical Pathology:
-
Hematology: Complete blood count with differential at baseline, mid-study, and termination.
-
Clinical Chemistry: Serum chemistry panel (including liver and kidney function markers) at baseline, mid-study, and termination.
-
Coagulation: Prothrombin time (PT) and activated partial thromboplastin (B12709170) time (aPTT) at baseline and termination.
-
-
Pharmacokinetics (PK): Blood samples collected at specified time points after dosing on Day 1 and Day 28 to determine drug exposure.
-
Pharmacodynamics (PD): Blood samples for analysis of Helios degradation in Tregs.
-
Anatomic Pathology:
-
Full necropsy at termination.
-
Organ weights recorded.
-
Histopathological examination of a comprehensive list of tissues.
-
-
-
Data Analysis: Statistical analysis of quantitative data to identify significant treatment-related effects.
Signaling Pathway and Workflow Diagrams
Mechanism of Action of this compound
Caption: Mechanism of this compound leading to Treg reprogramming.
Preclinical In Vivo Toxicology Workflow
Caption: Workflow for a typical preclinical in vivo toxicology study.
References
Best practices for long-term storage of BMS-986449
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of BMS-986449.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: For long-term stability, this compound as a powder should be stored at -20°C. Under these conditions, it is stable for up to three years.
Q2: How should I store stock solutions of this compound?
A2: Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, these aliquots should be kept at -80°C, where they are stable for up to one year. For shorter-term storage, aliquots can be stored at -20°C for up to one month.
Q3: What is the recommended solvent for preparing stock solutions?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is soluble in DMSO at a concentration of 26 mg/mL (65.58 mM). It is advisable to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[1]
Q4: Are there any specific precautions for using DMSO as a solvent in cell-based assays?
A4: Yes, when using DMSO-prepared stock solutions for cell-based assays, it is crucial to ensure that the final concentration of DMSO in the culture medium is less than 0.5% to prevent cellular toxicity. It is also recommended to include a vehicle control (culture medium with the same final DMSO concentration) in your experiments.[2]
Q5: How can I prepare this compound for in vivo animal studies?
A5: A published formulation for in vivo administration involves a multi-component vehicle. A stock solution in DMSO can be prepared first. This is then diluted with other components to create the final formulation. One such formulation consists of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS/ddH₂O.[3] Always ensure the final solution is clear and well-mixed before administration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound precipitation in stock solution | - Solvent has absorbed moisture.- Incorrect storage temperature.- Exceeded solubility limit. | - Use fresh, anhydrous DMSO.- Ensure storage at -80°C for long-term stability.- Briefly warm the solution and vortex. If precipitation persists, consider preparing a fresh, less concentrated stock solution. |
| Inconsistent experimental results | - Degradation of the compound due to improper storage or multiple freeze-thaw cycles.- Inaccurate concentration of the stock solution. | - Always aliquot stock solutions into single-use volumes.- Prepare fresh stock solutions if degradation is suspected.- Re-verify calculations and ensure accurate weighing of the compound and measurement of the solvent. |
| Cell toxicity observed in in vitro assays | - Final DMSO concentration is too high.- Compound itself is toxic at the tested concentration. | - Ensure the final DMSO concentration in the cell culture medium is below 0.5%.- Perform a dose-response curve to determine the optimal non-toxic concentration of this compound for your cell line. |
| Compound precipitation upon dilution in aqueous buffer | - Poor aqueous solubility of the compound. | - Perform a stepwise dilution to avoid a rapid change in solvent polarity.- Consider using a co-solvent if compatible with your experimental setup. |
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO), molecular biology grade
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
-
-
Procedure:
-
Bring the this compound powder to room temperature before opening the vial to prevent moisture condensation.
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 396.41 g/mol .
-
Mass (mg) = 10 mmol/L * Volume (L) * 396.41 g/mol * 1000 mg/g
-
-
Carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage.
-
Recommended Storage and Handling Workflow
Caption: Workflow for the storage, preparation, and experimental use of this compound.
Mechanism of Action: this compound as a Molecular Glue Degrader
References
Addressing variability in BMS-986449-induced immune response
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with BMS-986449. The information is designed to help address potential variability in experimental outcomes and ensure robust and reproducible results.
Troubleshooting Guides
This section offers a question-and-answer format to address specific issues that may arise during in vitro and in vivo experiments with this compound.
Issue 1: High Variability in IKZF2/IKZF4 Degradation Between Samples
Question: We are observing significant variability in the degradation of Helios (IKZF2) and Eos (IKZF4) in our primary Treg cell cultures treated with this compound. What could be the cause?
Answer: Variability in the degradation of target proteins by CELMoD agents like this compound can stem from several factors. Here is a step-by-step guide to troubleshoot this issue:
Troubleshooting Workflow:
Figure 1. Troubleshooting workflow for inconsistent IKZF2/IKZF4 degradation.
Detailed Steps:
-
Assess Cereblon (CRBN) Expression: The activity of this compound is dependent on the E3 ubiquitin ligase Cereblon (CRBN).[1][2]
-
Recommendation: Quantify CRBN protein levels (e.g., by Western blot or flow cytometry) in your Treg cell lysates. Variability in CRBN expression across donor samples can lead to differential degradation efficiency.[1]
-
-
Evaluate Treg Cell Culture Conditions: The activation state and health of Treg cells can influence their response to treatment.
-
Recommendation: Ensure consistent Treg isolation and activation protocols. Treg cell reprogramming is influenced by the inflammatory microenvironment, including cytokine stimulation.[3] Use standardized media and supplements, and monitor cell viability and activation markers (e.g., CD25, FOXP3) consistently.
-
-
Verify Compound Integrity and Concentration:
-
Recommendation: Confirm the correct stock concentration and perform a dose-response experiment to ensure the compound is active. Improper storage or handling can affect compound potency.
-
-
Optimize Detection Assay:
-
Recommendation: For Western blotting, ensure complete protein transfer and use validated antibodies for IKZF2, IKZF4, and a stable loading control. For flow cytometry, optimize fixation/permeabilization and antibody titration.
-
Issue 2: Inconsistent Treg Reprogramming and Functional Readouts
Question: We see variable effects of this compound on Treg cell function, such as suppression assays and cytokine production. Why is this happening?
Answer: The functional consequences of IKZF2/IKZF4 degradation can be influenced by the inherent biological variability of Treg cells and the experimental setup.
Potential Sources of Variability:
| Factor | Description | Recommendation |
| Donor Variability | There is significant interindividual variation in human Treg cell gene expression and suppressive capacity.[4][5] | Screen donors and, if possible, group them based on baseline Treg function or relevant biomarkers. |
| Treg Plasticity | The inflammatory microenvironment can influence Treg stability and function.[3] | Maintain a consistent cytokine cocktail in your culture medium to minimize variability in Treg polarization. |
| Suppression Assay Setup | The ratio of Tregs to effector T cells (Teffs) and the strength of Teff activation can impact the observed suppression. | Optimize the Treg:Teff ratio and use a consistent activation signal (e.g., anti-CD3/CD28 beads). |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a Cereblon E3 Ligase Modulatory Drug (CELMoD), also known as a molecular glue.[6][7] It works by redirecting the E3 ubiquitin ligase Cereblon to the transcription factors Helios (IKZF2) and Eos (IKZF4), which are highly expressed in regulatory T (Treg) cells.[7][8] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of IKZF2 and IKZF4.[1][2] The degradation of these key transcription factors results in the reprogramming of Tregs, enhancing anti-tumor immunity.[7]
Signaling Pathway Diagram:
Figure 2. Signaling pathway of this compound-mediated degradation of IKZF2/4.
Q2: Could off-target effects of this compound contribute to experimental variability?
A2: While this compound is designed to be a selective degrader of IKZF2 and IKZF4, off-target effects are a potential consideration for any small molecule inhibitor and can contribute to unexpected phenotypes.[9][10] If you observe effects that are inconsistent with the known function of IKZF2/4, consider performing unbiased proteomics to identify other proteins that may be degraded.
Q3: What are the key parameters to consider when designing in vivo studies with this compound?
A3: For in vivo studies, several factors can influence the variability of the immune response:
| Parameter | Consideration |
| Mouse Strain | Different mouse strains have distinct immune system characteristics that can affect the response to immunotherapy. |
| Tumor Microenvironment (TME) | The TME can significantly impact Treg function and reprogramming.[3] Factors like hypoxia and local cytokine concentrations can alter the drug's effect. |
| Drug Administration | This compound is an oral agent.[11] Ensure consistent dosing and formulation. For preclinical models, consider the vehicle used for administration.[8] |
| Combination Therapy | When combining with other agents like nivolumab, the timing and sequence of administration can be critical.[12][13] |
Q4: Are there known mechanisms of resistance to this compound?
A4: While specific resistance mechanisms to this compound have not been published, resistance to CELMoDs in other contexts, such as multiple myeloma, has been described.[2] These mechanisms could be relevant and include:
-
Mutations or downregulation of Cereblon (CRBN).
-
Mutations in the drug-binding site of the target proteins (IKZF2/IKZF4).
-
Alterations in downstream components of the CRBN pathway.[2]
Experimental Protocols
Protocol 1: Western Blot for IKZF2/IKZF4 Degradation
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on a 4-12% Bis-Tris gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against IKZF2, IKZF4, CRBN, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity using appropriate software.
Protocol 2: Treg Suppression Assay
-
Cell Preparation: Isolate CD4+CD25+ Treg cells and CD4+CD25- effector T cells (Teffs) from PBMCs.
-
Treg Treatment: Pre-treat Treg cells with this compound or vehicle control for 48-72 hours.
-
Co-culture: Label Teffs with a proliferation dye (e.g., CFSE). Co-culture the treated Tregs with labeled Teffs at various ratios (e.g., 1:2, 1:4, 1:8).
-
Activation: Stimulate the co-culture with anti-CD3/CD28 beads.
-
Proliferation Analysis: After 3-4 days, harvest the cells and analyze Teff proliferation by measuring the dilution of the proliferation dye using flow cytometry.
-
Data Analysis: Calculate the percentage of suppression based on the proliferation of Teffs in the presence and absence of Tregs.
References
- 1. CELMoDs in multiple myeloma [multiplemyelomahub.com]
- 2. Unraveling the complexity of drug resistance mechanisms to SINE, T cell-engaging therapies and CELMoDs in multiple myeloma: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Reprogramming of Treg cells in the inflammatory microenvironment during immunotherapy: a literature review [frontiersin.org]
- 4. Interindividual variation in human T regulatory cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interindividual variation in human T regulatory cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drughunter.com [drughunter.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | IKZF2(Helios)/IKZF4(Eos) degrader | PROTAC | TargetMol [targetmol.com]
- 9. Combinatorial Anticancer Drug Screen Identifies Off-Target Effects of Epigenetic Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 12. clinicaltrials.eu [clinicaltrials.eu]
- 13. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
Validation & Comparative
Validating BMS-986449-Induced Degradation of IKZF2 and IKZF4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BMS-986449, a novel molecular glue degrader, with other experimental agents designed to induce the degradation of the transcription factors IKZF2 (Helios) and IKZF4 (Eos). The targeted degradation of these proteins, which are critical for the function of regulatory T cells (Tregs), represents a promising strategy in cancer immunotherapy to enhance anti-tumor responses. This document summarizes available quantitative data, details essential experimental protocols for validation, and illustrates the underlying molecular mechanisms and experimental workflows.
Performance Comparison of IKZF2/IKZF4 Degraders
This compound is a Cereblon E3 Ligase Modulatory Drug (CELMoD) that selectively targets IKZF2 and IKZF4 for proteasomal degradation.[1][2] While specific in vitro degradation data such as DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) for this compound are not publicly available, it is described as a highly potent and selective degrader.[3] Preclinical studies in cynomolgus monkeys have demonstrated that oral administration of this compound at 0.3 mg/kg resulted in a sustained degradation of over 80% of Helios (IKZF2) in circulating Tregs over a 24-hour period.[4] This highlights its potential for in vivo efficacy.
For comparative purposes, this guide includes quantitative data from other published IKZF2/IKZF4 degraders, NVP-DKY709 and PVTX-405. These molecules, like this compound, operate as molecular glues that co-opt the E3 ubiquitin ligase Cereblon (CRBN) to induce the degradation of their targets.
| Compound | Target | Cell Line | DC50 | Dmax | Selectivity Profile | Reference |
| This compound | IKZF2, IKZF4 | Not specified | Not publicly available | Not publicly available | Minimal impact on IKZF1/IKZF3 | [4] |
| NVP-DKY709 | IKZF2 | Jurkat | 11 nM | 69% | Spares IKZF1/IKZF3 | [5] |
| IKZF4 | Not specified | 13 nM | Not specified | [5] | ||
| PVTX-405 | IKZF2 | Not specified | 1.0 nM | 84% | Not specified |
Mechanism of Action and Experimental Validation Workflow
The degradation of IKZF2 and IKZF4 by molecular glues like this compound is a multi-step process. The degrader molecule first binds to the E3 ubiquitin ligase, Cereblon (CRBN). This binding event induces a conformational change in CRBN, creating a novel protein interface that can recognize and bind to the target proteins, IKZF2 and IKZF4. This ternary complex formation (CRBN-degrader-target) facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome.
Caption: Mechanism of this compound-induced degradation of IKZF2 and IKZF4.
To validate the efficacy and specificity of IKZF2 and IKZF4 degradation, a series of experiments are essential. The following workflow outlines the key steps in this process.
Caption: Workflow for validating IKZF2/IKZF4 degradation.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible validation of degrader-induced protein knockdown. Below are standard protocols for key experimental techniques.
Western Blotting for IKZF2/IKZF4 Degradation
Objective: To quantify the reduction in IKZF2 and IKZF4 protein levels following treatment with a degrader.
Protocol:
-
Cell Lysis:
-
Culture cells to 80-90% confluency and treat with the degrader at desired concentrations and for various durations.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against IKZF2, IKZF4, IKZF1, IKZF3, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a digital imaging system.
-
Quantify the band intensities using image analysis software and normalize to the loading control.
-
Global Proteomics by Mass Spectrometry
Objective: To assess the selectivity of the degrader by quantifying changes in the entire proteome.
Protocol:
-
Sample Preparation:
-
Treat cells with the degrader or vehicle control.
-
Lyse the cells and quantify the protein concentration.
-
Denature, reduce, and alkylate the proteins.
-
-
Protein Digestion:
-
Digest the proteins into peptides using trypsin overnight at 37°C.
-
Desalt the resulting peptides using C18 spin columns.
-
-
LC-MS/MS Analysis:
-
Separate the peptides using a nano-liquid chromatography (LC) system.
-
Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap).
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).
-
Identify and quantify proteins by searching against a human protein database.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon treatment with the degrader.
-
Intracellular Flow Cytometry for IKZF2
Objective: To measure the percentage of cells with reduced IKZF2 protein levels at a single-cell resolution.
Protocol:
-
Cell Staining:
-
Treat cells with the degrader as required.
-
Harvest and wash the cells.
-
Stain for surface markers if desired.
-
Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde).
-
Permeabilize the cells using a permeabilization buffer (e.g., saponin-based).
-
-
Intracellular Staining:
-
Incubate the permeabilized cells with a fluorescently-labeled antibody against IKZF2.
-
Wash the cells to remove unbound antibody.
-
-
Data Acquisition and Analysis:
-
Acquire the data on a flow cytometer.
-
Analyze the data using flow cytometry software to determine the mean fluorescence intensity (MFI) of IKZF2 or the percentage of IKZF2-negative cells in the treated versus control populations.
-
References
A Comparative Guide to the Efficacy of BMS-986449 and Other IKZF Degraders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of BMS-986449, a novel Ikaros Zinc Finger (IKZF) degrader, with other prominent molecules in its class. The information presented herein is intended to assist researchers and drug development professionals in understanding the nuanced differences in the activity and selectivity of these compounds.
Introduction to IKZF Degraders
Ikaros Zinc Finger (IKZF) proteins are a family of transcription factors that play a critical role in the development and function of the immune system.[1][2] Dysregulation of IKZF activity is implicated in various hematological malignancies and autoimmune diseases. A therapeutic strategy to counter this involves the targeted degradation of IKZF proteins through the ubiquitin-proteasome system. This is achieved by a class of small molecules known as molecular glues or degraders, which redirect the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex to induce the ubiquitination and subsequent degradation of IKZF proteins.[1][3]
This family of degraders includes the well-established immunomodulatory drugs (IMiDs®) such as lenalidomide (B1683929) and pomalidomide, and the newer generation of Cereblon E3 Ligase Modulatory Drugs (CELMoDs™), including iberdomide (B608038), mezigdomide (B2442610), and the focus of this guide, this compound.[1][4] While all these molecules engage CRBN, they exhibit distinct selectivity profiles for the different members of the IKZF family, which comprises Ikaros (IKZF1), Helios (IKZF2), Aiolos (IKZF3), and Eos (IKZF4).[2][5]
Comparative Efficacy of IKZF Degraders
The efficacy of IKZF degraders is primarily assessed by their potency (DC50 - the concentration required to degrade 50% of the target protein) and maximal degradation (Dmax). This compound distinguishes itself by its high selectivity for IKZF2 (Helios) and IKZF4 (Eos), with minimal impact on IKZF1 (Ikaros) and IKZF3 (Aiolos).[5][6][7][8][9][10][11] In contrast, lenalidomide, pomalidomide, iberdomide, and mezigdomide primarily target IKZF1 and IKZF3 for degradation.[2][4][12]
Mezigdomide and iberdomide are considered more potent degraders of IKZF1 and IKZF3 compared to the earlier IMiDs.[4][12] Preclinical data has shown that mezigdomide has a higher affinity for CRBN than iberdomide and IMiDs, leading to more profound degradation of Ikaros and Aiolos.[12]
The following tables summarize the available quantitative data on the degradation potency and selectivity of these compounds. It is important to note that direct head-to-head comparisons in the same experimental systems are limited, and thus the data should be interpreted with this in mind.
Table 1: Comparative Degradation Potency (DC50, nM) of IKZF Degraders
| Compound | IKZF1 (Ikaros) | IKZF2 (Helios) | IKZF3 (Aiolos) | IKZF4 (Eos) | Cell Line / Assay System |
| This compound | >10000 | 4.4 | >10000 | 1.3-1.6 | Jurkat cells / Human regulatory T cells |
| Iberdomide | ~10 | Not degraded | ~10 | Not detected | B cells / T cells |
| Mezigdomide | More potent than Iberdomide | - | More potent than Iberdomide | - | MM cell lines |
| Pomalidomide | - | - | - | - | - |
| Lenalidomide | - | Not degraded | - | Not degraded | Multiple myeloma cells |
Data for this compound is from a patent disclosure for an exemplified compound and may not represent the final clinical candidate. Data for other compounds is compiled from various preclinical studies.
Table 2: Maximal Degradation (Dmax, %) of IKZF Degraders
| Compound | IKZF1 (Ikaros) | IKZF2 (Helios) | IKZF3 (Aiolos) | IKZF4 (Eos) | Cell Line / Assay System |
| This compound | - | ≥80% | - | - | Circulating Treg cells (in vivo) |
| Iberdomide | Significant | - | Significant | - | B cells, T cells, monocytes |
| Mezigdomide | Profound | - | Profound | - | MM cell lines |
| Pomalidomide | - | - | - | - | - |
| Lenalidomide | Significant | - | Significant | - | Multiple myeloma cells |
Data for this compound is from in vivo studies in cynomolgus monkeys. Data for other compounds is from various preclinical studies.
Experimental Protocols
The following are generalized protocols for key experiments used to assess the efficacy of IKZF degraders.
HiBiT Assay for Protein Degradation
This assay provides a quantitative measurement of protein degradation in live cells.
Materials:
-
CRISPR/Cas9-engineered cell line expressing the target IKZF protein fused with a HiBiT tag.
-
LgBiT protein.
-
Nano-Glo® HiBiT Lytic Detection System.
-
Luminometer.
Protocol:
-
Cell Plating: Plate the HiBiT-tagged cells in a 96-well or 384-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the IKZF degrader or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 4, 8, 16, 24 hours) at 37°C in a CO2 incubator.
-
Lysis and Detection: Add the Nano-Glo® HiBiT Lytic Reagent, which contains the LgBiT protein and substrate, to each well.
-
Measurement: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of HiBiT-tagged protein remaining in the cells.
-
Data Analysis: Normalize the luminescence readings to the vehicle control to determine the percentage of protein degradation. Calculate DC50 and Dmax values using appropriate software.
Quantitative Western Blot for Protein Degradation
This method provides a semi-quantitative to quantitative analysis of protein levels.
Materials:
-
Cell line of interest.
-
IKZF degrader compounds.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and membranes (PVDF or nitrocellulose).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies specific for the target IKZF proteins and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the IKZF degrader as described for the HiBiT assay. After incubation, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Add the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Signaling Pathways and Mechanisms of Action
The degradation of specific IKZF proteins by these molecules leads to distinct downstream effects. The selective degradation of IKZF1 and IKZF3 by IMiDs and certain CELMoDs has been shown to be critical for their anti-myeloma activity and immunomodulatory effects.[4] Conversely, the selective degradation of IKZF2 and IKZF4 by this compound is being explored for its potential to modulate the tumor microenvironment and enhance anti-tumor immunity.[5][6][7][8][9][10][11]
Cereblon E3 Ligase-Mediated Degradation
The following diagram illustrates the general mechanism of action for IKZF degraders that function as molecular glues for the Cereblon E3 ligase complex.
Caption: Mechanism of Cereblon E3 ligase-mediated IKZF protein degradation.
IKZF Signaling in Immune Cells
The differential degradation of IKZF family members has profound effects on immune cell function. The following diagram illustrates a simplified overview of the roles of different IKZF proteins in T-cell differentiation.
Caption: Simplified roles of IKZF proteins in T-cell differentiation.
Conclusion
This compound represents a novel approach to IKZF degradation with its pronounced selectivity for IKZF2 and IKZF4. This profile distinguishes it from earlier IMiDs and other CELMoDs that primarily target IKZF1 and IKZF3. The data presented in this guide highlights these differences in efficacy and selectivity, which are critical considerations for researchers investigating the therapeutic potential of these molecules in various disease contexts. The provided experimental protocols offer a foundation for the in-house evaluation and comparison of these and other IKZF degraders. Further preclinical and clinical studies are necessary to fully elucidate the therapeutic implications of these distinct degradation profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Profiling CELMoD-Mediated Degradation of Cereblon Neosubstrates | Springer Nature Experiments [experiments.springernature.com]
- 4. Targeting degradation of IKZF1 and IKZF3 through modulation of the E3 ligase substrates in the context of cellular therapies for multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. drughunter.com [drughunter.com]
- 8. This compound | IKZF2(Helios)/IKZF4(Eos) degrader | PROTAC | TargetMol [targetmol.com]
- 9. medkoo.com [medkoo.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Targeting degradation of IKZF1 and IKZF3 through modulation of the E3 ligase substrates in the context of cellular therapies for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
BMS-986449 versus CC-885 in preclinical models
A Comparative Guide to the Preclinical Profiles of BMS-986449 and CC-885, Novel Cereblon E3 Ligase Modulators
This guide provides a detailed comparison of the preclinical characteristics of two investigational molecular glue degraders, this compound and CC-885. Both compounds function by redirecting the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase, but they are designed to induce the degradation of different target proteins, leading to distinct downstream anti-cancer effects. This document is intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action and Target Profile
This compound and CC-885 are both classified as Cereblon E3 Ligase Modulatory Drugs (CELMoDs). They act as "molecular glues," bringing new protein substrates (neosubstrates) to the CRL4-CRBN E3 ubiquitin ligase complex for ubiquitination and subsequent degradation by the proteasome. However, their intended targets and, consequently, their mechanisms of anti-cancer activity differ significantly.
This compound is engineered to selectively target the transcription factors Helios (IKZF2) and Eos (IKZF4).[1][2][3] These proteins are crucial for maintaining the immunosuppressive function of regulatory T cells (Tregs) within the tumor microenvironment.[1][4] By degrading Helios and Eos, this compound aims to reprogram Tregs, thereby enhancing the body's natural anti-tumor immune response.[1][4]
CC-885 , on the other hand, was first identified as a potent degrader of the translation termination factor GSPT1, which is the primary mechanism for its anti-tumor activity.[5][6][7] Subsequent research has revealed that CC-885 also induces the degradation of other neosubstrates, including Cyclin-dependent kinase 4 (CDK4), BNIP3L, and Polo-like kinase 1 (PLK1).[8][9][10][11][12] This broader substrate profile suggests that CC-885 may exert its anti-cancer effects through multiple pathways, including cell cycle arrest and inhibition of mitophagy, in addition to the disruption of protein translation.
Preclinical Performance Data
Currently, publicly available preclinical data does not include direct head-to-head comparative studies of this compound and CC-885 in the same experimental models. The following tables summarize the available data for each compound from separate studies.
Table 1: In Vitro and In Vivo Efficacy of this compound
| Model System | Treatment | Key Findings | Reference |
| Syngeneic Mouse Tumor Models (CT26, MB49, MC38) | This compound (daily dosing) | Monotherapy induced tumor growth inhibition (TGI) of up to 75% (CT26), 62% (MB49), and 42% (MC38). Combination with anti-PD-1 resulted in more robust efficacy with TGI values of 95% (CT26), 97% (MB49), and 88% (MC38). | [13] |
| Cynomolgus Monkeys | This compound (0.3 mg/kg, QD, oral) | Well-tolerated and maintained ≥80% degradation of Helios in circulating Treg cells over 24 hours. | [4][13] |
Table 2: Preclinical Efficacy and Toxicity of CC-885
| Model System | Treatment | Key Findings | Reference |
| Patient-Derived Acute Myeloid Leukemia (AML) Cells | CC-885 | Potent anti-proliferative activity. | [6] |
| Multiple Myeloma (MM) Cells | CC-885 | Caused growth retardation via impairment of cell cycle progression and cell death in vitro and in vivo. | [8] |
| Humanized CRBN Mice | CC-885 (5 mg/kg, intraperitoneal injection) | Induced marked, species-specific toxicity, with all treated mice dying approximately 35 hours post-injection. | [14] |
| Non-Small-Cell Lung Cancer (NSCLC) Models | CC-885 in combination with Volasertib (PLK1 inhibitor) | Synergistically inhibited NSCLC growth in vitro and in vivo. | [10][11][12] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanisms of action for this compound and CC-885.
Caption: Mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 3. drughunter.com [drughunter.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. CC-885 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. axonmedchem.com [axonmedchem.com]
- 7. A novel cereblon modulator recruits GSPT1 to the CRL4(CRBN) ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cereblon modulator CC-885 induces CRBN-dependent ubiquitination and degradation of CDK4 in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The novel cereblon modulator CC-885 inhibits mitophagy via selective degradation of BNIP3L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Cereblon Modulator CC-885 Induces CRBN- and p97-Dependent PLK1 Degradation and Synergizes with Volasertib to Suppress Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Cereblon Modulator CC-885 Induces CRBN- and p97-Dependent PLK1 Degradation and Synergizes with Volasertib to Suppress Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound / BMS [delta.larvol.com]
- 14. biocytogen.com [biocytogen.com]
A Comparative Guide to the Cross-Reactivity of BMS-986449 with Ikaros Family Members
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selective degradation profile of BMS-986449, a novel molecular glue degrader, across the Ikaros family of transcription factors. This compound is a Cereblon E3 Ligase Modulatory Drug (CELMoD™) that has been developed to selectively target specific Ikaros (IKZF) family members for proteasomal degradation, offering a promising therapeutic strategy in oncology.[1][2]
Introduction to this compound and the Ikaros Family
The Ikaros family of zinc-finger transcription factors, which includes Ikaros (IKZF1), Helios (IKZF2), Aiolos (IKZF3), Eos (IKZF4), and Pegasus (IKZF5), plays a critical role in the development and differentiation of hematopoietic lineages, particularly lymphocytes. Dysregulation of Ikaros family members is implicated in various hematological malignancies and autoimmune diseases.
This compound is an orally bioavailable small molecule that induces the degradation of the transcription factors Helios (IKZF2) and Eos (IKZF4).[1][2] By redirecting the E3 ubiquitin ligase Cereblon (CRBN) to these specific targets, this compound marks them for ubiquitination and subsequent degradation by the proteasome. This selective degradation within regulatory T (Treg) cells is being explored to enhance anti-tumor immunity.[1]
Cross-Reactivity Profile of this compound
Preclinical data, primarily from global proteomic analysis of primary T cells, indicates that this compound is a highly selective degrader of IKZF2 (Helios) and IKZF4 (Eos).[1][2] The compound has been optimized to have minimal impact on the levels of other Ikaros family members, namely IKZF1 (Ikaros) and IKZF3 (Aiolos).[1][2]
Quantitative Degradation Data
While specific DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values from head-to-head comparative studies are not yet publicly available in peer-reviewed literature, data presented at scientific conferences provide a qualitative and semi-quantitative understanding of this compound's selectivity. The following table summarizes the reported selectivity based on available information.
| Ikaros Family Member | Target of this compound | Level of Degradation | Supporting Evidence |
| IKZF1 (Ikaros) | No | Minimal to None | Global proteomics in primary T-cells show minimal impact on IKZF1 levels.[1][2] |
| IKZF2 (Helios) | Yes | Potent and Deep | This compound is described as a potent degrader of IKZF2.[1][2] |
| IKZF3 (Aiolos) | No | Minimal to None | Global proteomics in primary T-cells show minimal impact on IKZF3 levels.[1][2] |
| IKZF4 (Eos) | Yes | Potent and Deep | This compound is described as a potent degrader of IKZF4.[1][2] |
| IKZF5 (Pegasus) | Not Reported | Not Reported | Data on the effect of this compound on IKZF5 is not currently available in the public domain. |
Mechanism of Action: Selective Degradation
This compound functions as a "molecular glue," bringing together the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and the neosubstrates IKZF2 and IKZF4. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase complex to the target proteins, leading to their degradation by the proteasome.
Caption: Mechanism of this compound-induced degradation of IKZF2 and IKZF4.
Ikaros Family Signaling and Therapeutic Implications
The Ikaros family members form a complex network of homo- and heterodimers that regulate gene expression in lymphocytes. The selective degradation of IKZF2 and IKZF4 by this compound is intended to modulate the function of regulatory T cells (Tregs), which are often associated with immunosuppression in the tumor microenvironment. By depleting Helios and Eos, this compound may reprogram Tregs to a more inflammatory, anti-tumor phenotype.
Caption: Impact of this compound on the Ikaros family signaling network.
Experimental Protocols
The selectivity of this compound was determined using global proteomics analysis in primary T-cells. While the specific, detailed protocol from the preclinical development of this compound is proprietary, a general methodology for such an experiment is outlined below.
Global Proteomics Analysis of Protein Degradation
1. Cell Culture and Treatment:
-
Isolate primary human regulatory T (Treg) cells from healthy donor peripheral blood mononuclear cells (PBMCs).
-
Culture Treg cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS, IL-2).
-
Treat cells with a dose-response range of this compound or vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 6, 12, 24 hours).
2. Cell Lysis and Protein Digestion:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a buffer containing urea (B33335) and protease/phosphatase inhibitors to denature proteins and prevent degradation.
-
Reduce and alkylate cysteine residues.
-
Digest proteins into peptides using an enzyme such as trypsin.
3. Isobaric Labeling (e.g., TMT or iTRAQ):
-
Label peptides from each treatment condition with a different isobaric mass tag.
-
Combine the labeled peptide samples into a single mixture.
4. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Fractionate the pooled peptide mixture using high-pH reversed-phase liquid chromatography.
-
Analyze each fraction by nano-LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).
5. Data Analysis:
-
Identify and quantify peptides and proteins using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).
-
Normalize the protein abundance data across all conditions.
-
Calculate the fold change in protein abundance for each Ikaros family member in this compound-treated samples relative to the vehicle control.
-
Generate dose-response curves to determine DC50 and Dmax values for each degraded protein.
Caption: Workflow for quantitative proteomic analysis of this compound selectivity.
Conclusion
This compound is a highly selective molecular glue degrader that targets IKZF2 (Helios) and IKZF4 (Eos) for proteasomal degradation. Its minimal impact on other Ikaros family members, IKZF1 and IKZF3, underscores its potential as a precision therapeutic agent. Further publication of detailed quantitative data will be crucial for a complete understanding of its cross-reactivity profile and for guiding its clinical development. The experimental approaches outlined in this guide provide a framework for researchers aiming to evaluate the selectivity of similar targeted protein degraders.
References
Independent Verification of BMS-986449's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of BMS-986449, a novel molecular glue degrader, with an alternative compound, NVP-DKY709. It includes supporting experimental data and detailed protocols to facilitate independent verification of their mechanism of action.
This compound is a Cereblon E3 Ligase Modulatory Drug (CELMoD) that selectively targets the transcription factors Helios (IKZF2) and Eos (IKZF4) for degradation.[1][2][3][4][5] These transcription factors are crucial for the immunosuppressive function of regulatory T (Treg) cells within the tumor microenvironment.[1][6][7] By inducing the degradation of IKZF2 and IKZF4, this compound aims to reprogram Treg cells, thereby enhancing anti-tumor immunity.[2][6] This compound is currently under investigation in Phase 1/2 clinical trials for advanced solid tumors, both as a monotherapy and in combination with the PD-1 inhibitor nivolumab.[1][6][8][9]
This guide focuses on the independent verification of this mechanism by comparing the publicly available data on this compound with that of NVP-DKY709, a selective IKZF2/4 degrader developed by Novartis.[7][10][11]
Comparative Analysis of IKZF2/4 Degraders
The following tables summarize the available quantitative data for this compound and NVP-DKY709, providing a basis for comparing their potency and selectivity.
| Compound | Target | Mechanism of Action | Developer | Highest Development Phase |
| This compound | IKZF2 (Helios) & IKZF4 (Eos) | Molecular Glue Degrader (CELMoD) | Bristol Myers Squibb | Phase 1/2 |
| NVP-DKY709 | IKZF2 (Helios) & IKZF4 (Eos) | Molecular Glue Degrader | Novartis | Phase 1 |
Table 1: General Characteristics of this compound and NVP-DKY709.
| Compound | Cell Line | IKZF2 Degradation (DC50) | IKZF4 Degradation (DC50) | IKZF1 Degradation (DC50) | IKZF3 Degradation (DC50) | Data Source |
| This compound | Jurkat | 34 nM | Not Reported | 1200 nM | 3005 nM | [12] |
| This compound | IL-2 Stimulated Human Tregs | 59 nM | 203 nM | 3788 nM | >10000 nM | [12] |
| NVP-DKY709 | Jurkat | 11 nM | Not Reported | No effect | Not Reported | [10] |
| NVP-DKY709 | Human Primary CD25-enriched T cells | 11 nM | Not Assessed | No effect | Not Reported | [10] |
Table 2: In Vitro Degradation Potency and Selectivity. DC50 represents the half-maximal degradation concentration.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the proposed signaling pathway for IKZF2/4 degradation and a general workflow for its experimental verification.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for verification.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable independent verification.
Western Blotting for IKZF2/4 Degradation
This protocol is for assessing the degradation of IKZF2 and IKZF4 proteins in response to compound treatment.
a. Sample Preparation:
-
Culture human peripheral blood mononuclear cells (PBMCs) or a suitable T-cell line (e.g., Jurkat).
-
Treat cells with varying concentrations of this compound, NVP-DKY709, or a vehicle control (e.g., DMSO) for a specified time (e.g., 4-24 hours).
-
Harvest cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
b. SDS-PAGE and Electrotransfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]
c. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for IKZF2 or IKZF4 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Flow Cytometry for Treg Phenotyping
This protocol allows for the characterization of Treg cell populations and the assessment of IKZF2 expression at the single-cell level.
a. Cell Staining:
-
Treat isolated PBMCs or T cells as described in the western blotting protocol.
-
Harvest and wash the cells.
-
Stain for surface markers using fluorochrome-conjugated antibodies against CD3, CD4, CD25, and CD127 for 30 minutes on ice.[14][15]
-
Wash the cells to remove unbound antibodies.
-
Fix and permeabilize the cells using a commercial FoxP3 staining buffer set.
-
Stain for intracellular markers using fluorochrome-conjugated antibodies against FoxP3 and IKZF2 (Helios) for 30 minutes at room temperature.[2]
-
Wash the cells and resuspend in flow cytometry staining buffer.
b. Data Acquisition and Analysis:
-
Acquire data on a multi-parameter flow cytometer.
-
Gate on CD3+ and CD4+ T cells.
-
Identify Treg cells as CD25+ and CD127low/-.
-
Further characterize the Treg population based on FoxP3 and IKZF2 expression.
-
Analyze the median fluorescence intensity (MFI) of IKZF2 within the Treg population to quantify degradation.
Conclusion
The available data on this compound and NVP-DKY709 provide a strong rationale for their mechanism of action as selective IKZF2/4 degraders for cancer immunotherapy. While direct independent verification of this compound's activity by a third party is not yet widely published, the detailed characterization of the structurally distinct but mechanistically similar compound NVP-DKY709 by Novartis offers a valuable point of comparison. The provided experimental protocols offer a framework for researchers to independently validate the activity of these and other emerging molecular glue degraders targeting transcription factors for therapeutic benefit.
References
- 1. stemcell.com [stemcell.com]
- 2. Protocol for the Characterization of Human Regulatory T Cells: R&D Systems [rndsystems.com]
- 3. drughunter.com [drughunter.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound + Nivolumab for Advanced Cancer · Info for Participants · Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 9. clinicaltrials.eu [clinicaltrials.eu]
- 10. researchgate.net [researchgate.net]
- 11. Discovery and characterization of a selective IKZF2 glue degrader for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular glue degraders described in Bristol Myers Squibb patent | BioWorld [bioworld.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. An Optimized Multi-parameter Flow Cytometry Protocol for Human T Regulatory Cell Analysis on Fresh and Viably Frozen Cells, Correlation with Epigenetic Analysis, and Comparison of Cord and Adult Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Standardized 11-color flow cytometry panel for the functional phenotyping of human T regulatory cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of BMS-986449, a Novel IKZF2/4 Degrader, and Alternative Treg-Modulating Immunotherapies
As of December 2025, clinical trial results for BMS-986449 (NCT05888831) have not yet been publicly disclosed. The Phase 1/2 study, which is currently active but not recruiting, is designed to assess the safety and efficacy of this compound as a monotherapy and in combination with the anti-PD-1 antibody nivolumab (B1139203) in patients with advanced solid tumors.[1][2][3] The estimated primary completion date for this trial is September 30, 2026.[1][4] This guide provides a comparative overview of this compound based on available preclinical data and contrasts its mechanism of action with other therapeutic strategies that target regulatory T cells (Tregs) in the tumor microenvironment.
Overview of this compound
This compound is an orally bioavailable small molecule that functions as a Cereblon E3 Ligase Modulatory Drug (CELMoD), a type of "molecular glue."[4][5][6][7] It selectively induces the degradation of two key transcription factors, Ikaros family zinc finger 2 (IKZF2), also known as Helios, and Ikaros family zinc finger 4 (IKZF4), or Eos.[5][6][7][8] Both Helios and Eos are crucial for maintaining the stability and immunosuppressive function of regulatory T cells (Tregs).[5] By degrading these proteins, this compound aims to reprogram Tregs from an immunosuppressive to a more inflammatory, or "effector-like," phenotype, thereby enhancing the body's anti-tumor immune response.[5]
Preclinical Data for this compound
Preclinical studies have demonstrated the potential of this compound in modulating Treg activity and inhibiting tumor growth. The following table summarizes key findings from these studies.
| Parameter | Finding | Source |
| Mechanism of Action | Potent and selective degrader of IKZF2 (Helios) and IKZF4 (Eos) with minimal impact on IKZF1/3 levels.[5][6] | AACR Annual Meeting 2025 |
| In Vitro Activity | Reprograms Treg cells to a more effector-like phenotype.[5] | AACR Annual Meeting 2025 |
| In Vivo Efficacy (Monotherapy) | In tumor-bearing hCRBN-KI mice, daily dosing of this compound showed tumor growth inhibition (TGI) of up to 75% in the CT26 model, 62% in the MB49 model, and 42% in the MC38 model.[9] | AACR Annual Meeting 2025 |
| In Vivo Efficacy (Combination Therapy) | In combination with anti-PD-1 immune checkpoint blockade in hCRBN-KI mice, more robust efficacy was observed, with TGI values of 95% (CT26), 97% (MB49), and 91% (MC38).[9] | AACR Annual Meeting 2025 |
| Pharmacodynamics (in Cynomolgus Monkeys) | Oral administration of 0.3 mg/kg once daily was well-tolerated and maintained ≥80% degradation of Helios in circulating Treg cells over a 24-hour period.[5][9] | AACR Annual Meeting 2025 |
Comparison with Alternative Treg-Targeting Therapies
This compound represents a novel approach to overcoming Treg-mediated immunosuppression. The following table compares it with other strategies targeting Tregs, including another IKZF2/4 degrader in clinical development, DKY709.
| Therapeutic Strategy | Example Drug(s) | Mechanism of Action | Modality | Route of Administration |
| IKZF2/4 Degradation | This compound | Molecular glue that induces proteasomal degradation of IKZF2 and IKZF4 in Tregs, leading to their reprogramming.[5][8] | Small Molecule | Oral |
| DKY709 (NVP-DKY709) | A selective molecular glue degrader of IKZF2 that spares IKZF1/3.[3][10] | Small Molecule | Oral | |
| Treg Depletion | Daclizumab (anti-CD25) | Monoclonal antibody that targets the IL-2 receptor alpha chain (CD25), which is highly expressed on Tregs, leading to their depletion. | Monoclonal Antibody | Intravenous |
| Sunitinib | A tyrosine kinase inhibitor that can reduce Treg numbers.[8][11] | Small Molecule | Oral | |
| Inhibition of Treg Function | Ipilimumab (anti-CTLA-4) | Monoclonal antibody that blocks the inhibitory receptor CTLA-4, which is crucial for Treg suppressive function. | Monoclonal Antibody | Intravenous |
| Inhibition of Treg Migration | Anti-CCR4/CCR8 Antibodies | Monoclonal antibodies that block chemokine receptors (like CCR4 or CCR8) involved in Treg trafficking to the tumor microenvironment.[8][12] | Monoclonal Antibody | Intravenous |
| Immune Checkpoint Inhibition | Nivolumab (anti-PD-1) | Monoclonal antibody that blocks the PD-1 receptor on T cells, preventing their inactivation by PD-L1/L2 expressed on tumor cells and other immune cells.[2][13][14] | Monoclonal Antibody | Intravenous |
Experimental Protocols
While detailed protocols for the preclinical studies of this compound are not fully public, the available information allows for a general description of the methodologies used.
In Vivo Tumor Growth Inhibition Studies in Syngeneic Mouse Models
-
Animal Models: Humanized CRBN knock-in (hCRBN-KI) mice were used to enable the activity of the human-specific molecular glue. These mice were implanted with syngeneic tumor cell lines such as CT26 (colon carcinoma), MB49 (bladder carcinoma), and MC38 (colon adenocarcinoma).
-
Treatment: this compound was administered orally on a daily schedule. For combination studies, an anti-PD-1 antibody was co-administered.
-
Endpoint: Tumor growth was monitored over time, and tumor growth inhibition (TGI) was calculated as a measure of efficacy.
Pharmacodynamic Studies in Cynomolgus Monkeys
-
Animal Model: Cynomolgus monkeys were chosen due to the cross-reactivity of this compound with the non-human primate Cereblon protein.
-
Treatment: A single oral dose of 0.3 mg/kg of this compound was administered.
-
Sample Collection and Analysis: Blood samples were collected at various time points over a 24-hour period. The level of Helios (IKZF2) protein in circulating regulatory T cells was quantified to determine the extent and duration of target degradation.
Visualizing the Mechanisms
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in regulatory T cells.
Comparative Strategies for Targeting Tregs
Caption: Comparison of different therapeutic strategies targeting regulatory T cells.
References
- 1. biomedres.us [biomedres.us]
- 2. What is the mechanism of action of Nivolumab? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. 6 Promising Treg Cell-based Therapies to Watch [delveinsight.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. pryzm.ozmosi.com [pryzm.ozmosi.com]
- 7. drughunter.com [drughunter.com]
- 8. Therapeutic Targeting of Regulatory T Cells in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound / BMS [delta.larvol.com]
- 10. Discovery and characterization of a selective IKZF2 glue degrader for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A new strategy to target regulatory T cells in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Targeting tumor-infiltrating tregs for improved antitumor responses [frontiersin.org]
- 13. Nivolumab, anti-programmed death-1 (PD-1) monoclonal antibody immunotherapy: Role in advanced cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nivolumab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Biomarkers of Response to BMS-986449 Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986449 is a novel, orally bioavailable small molecule that functions as a Cereblon E3 Ligase Modulatory Drug (CELMoD). It selectively targets the transcription factors Helios (IKZF2) and Eos (IKZF4) for degradation.[1][2][3] These transcription factors are crucial for the immunosuppressive function of regulatory T cells (Tregs) within the tumor microenvironment (TME).[4][5] By degrading Helios and Eos, this compound aims to reprogram Tregs from an immunosuppressive to a pro-inflammatory phenotype, thereby enhancing the anti-tumor immune response.[4][6] This guide provides a comparative overview of potential biomarkers of response to this compound therapy, drawing on preclinical data and the established biomarker landscape for similar immunotherapies.
Mechanism of Action and Potential Biomarkers
This compound acts as a "molecular glue," redirecting the E3 ubiquitin ligase Cereblon (CRBN) to tag IKZF2 and IKZF4 for proteasomal degradation.[1][4] This mechanism suggests a direct link between the presence and activity of these components and the potential for therapeutic response.
Key Potential Biomarkers for this compound:
-
Target Expression: High expression of IKZF2 (Helios) and IKZF4 (Eos) within tumor-infiltrating Tregs could be a primary predictor of response.
-
Cereblon (CRBN) Expression: As a key component of the drug's mechanism, adequate CRBN expression in the target cells is likely essential for efficacy. Low CRBN expression has been associated with resistance to other CELMoD agents.[7][8][9]
-
Treg Infiltration and Phenotype: The density of Tregs in the TME and their functional state (suppressive vs. inflammatory) before and after treatment are critical pharmacodynamic and potential predictive biomarkers.
-
Immune Microenvironment Status: The overall composition of the TME, including the presence of effector T cells and other immune cell types, may influence the ultimate success of Treg reprogramming.
Comparative Analysis of Biomarkers
Currently, as this compound is in early-phase clinical development (NCT05888831), direct clinical data on predictive biomarkers of response is not yet publicly available.[5][10][11] However, we can draw comparisons with an alternative therapeutic strategy that also aims to modulate the immune system: checkpoint inhibition, specifically with nivolumab (B1139203), which is being tested in combination with this compound.[12][13][14][15]
| Biomarker Category | This compound (Potential) | Nivolumab (Established/Investigational) |
| Target-Related | IKZF2 (Helios) & IKZF4 (Eos) expression in Tregs | PD-L1 expression on tumor and immune cells |
| Mechanism-Related | Cereblon (CRBN) expression | Not directly applicable |
| Immune Cell Infiltrate | High Treg density in the TME | High CD8+ T cell infiltration, specific T cell subpopulations (e.g., CD8+PD-1+TIM-3-LAG-3-)[1] |
| Genomic | Not yet established | High Tumor Mutational Burden (TMB) |
| Soluble Factors | Not yet established | Pro-inflammatory cytokines (e.g., IFN-γ, IL-6, IL-10)[12] |
Table 1: Comparison of Potential Biomarkers for this compound and Nivolumab.
Experimental Data Summary
Preclinical studies have provided initial evidence supporting the proposed mechanism of action and potential biomarkers for this compound.
| Experimental Model | Key Findings | Potential Biomarker Implication |
| In vitro human T cells | This compound leads to the degradation of Helios and Eos in Tregs, resulting in a more effector-like phenotype.[4] | IKZF2/4 degradation can be monitored as a pharmacodynamic biomarker. |
| Syngeneic mouse tumor models | This compound monotherapy demonstrated anti-tumor activity, which was enhanced in combination with an anti-PD-1 antibody.[16] | Suggests that the presence of a responsive immune system is necessary. |
| Cynomolgus monkeys | Oral administration of this compound resulted in sustained (≥80%) degradation of Helios in circulating Treg cells.[4][16] | Circulating Treg Helios levels can be a peripheral pharmacodynamic biomarker. |
Table 2: Summary of Preclinical Experimental Data for this compound.
Experimental Protocols
Detailed protocols for assessing the key potential biomarkers are crucial for standardized and comparable results.
Immunohistochemistry (IHC) for IKZF2, IKZF4, and FOXP3 in Tumor Tissue
-
Objective: To quantify the expression and co-localization of Helios (IKZF2), Eos (IKZF4), and the Treg marker FOXP3 in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
-
Methodology:
-
Tissue Preparation: Obtain FFPE tumor biopsies. Cut 4-5 µm sections and mount on charged slides.
-
Antigen Retrieval: Deparaffinize and rehydrate sections. Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific antibody binding with a protein block solution.
-
Primary Antibody Incubation: Incubate sections with primary antibodies against IKZF2, IKZF4, and FOXP3 at optimized dilutions overnight at 4°C.
-
Secondary Antibody and Detection: Apply a species-specific HRP-conjugated secondary antibody followed by a DAB substrate-chromogen system.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.
-
Image Analysis: Digitize slides and use image analysis software to quantify the number and percentage of single- and double-positive cells within the tumor and stromal compartments.
-
Flow Cytometry for Treg Phenotyping in Peripheral Blood and Tumor Dissociates
-
Objective: To enumerate and phenotype Treg populations based on the expression of key surface and intracellular markers.
-
Methodology:
-
Sample Preparation: Isolate peripheral blood mononuclear cells (PBMCs) using density gradient centrifugation or prepare a single-cell suspension from fresh tumor tissue by mechanical and enzymatic digestion.
-
Surface Staining: Stain cells with a cocktail of fluorescently conjugated antibodies against surface markers including CD3, CD4, and CD25. A viability dye should be included to exclude dead cells.
-
Fixation and Permeabilization: Fix and permeabilize the cells using a commercially available buffer set suitable for intracellular staining.
-
Intracellular Staining: Stain for intracellular markers including FOXP3, Helios (IKZF2), and Ki-67.
-
Data Acquisition: Acquire data on a multi-parameter flow cytometer.
-
Data Analysis: Analyze the data using appropriate software to gate on live, singlet, CD3+, CD4+ T cells and subsequently identify the Treg population (e.g., CD25+ FOXP3+) and assess the expression of Helios within this population.[17][18][19]
-
Quantitative Real-Time PCR (qRT-PCR) for CRBN mRNA Expression
-
Objective: To measure the mRNA expression level of Cereblon (CRBN) in tumor tissue or isolated cell populations.
-
Methodology:
-
RNA Extraction: Extract total RNA from fresh-frozen tumor tissue or sorted cell populations using a suitable RNA isolation kit.
-
RNA Quality Control: Assess RNA integrity and quantity using spectrophotometry and/or automated electrophoresis.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using a validated primer-probe set for CRBN and one or more stably expressed housekeeping genes for normalization.
-
Data Analysis: Calculate the relative expression of CRBN using the delta-delta Ct method.
-
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in Treg reprogramming.
Caption: Experimental workflow for biomarker analysis.
Caption: Logical relationship between biomarker status and treatment response.
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. Biomarkers for Nivolumab - Personalized Medicine in Oncology [personalizedmedonc.com]
- 3. Safety, Efficacy, and Biomarkers of Nivolumab With Vaccine in Ipilimumab-Refractory or -Naive Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. drughunter.com [drughunter.com]
- 6. aacrmeetingnews.org [aacrmeetingnews.org]
- 7. Measuring cereblon as a biomarker of response or resistance to lenalidomide and pomalidomide requires use of standardized reagents and understanding of gene complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The clinical significance of cereblon expression in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. clinicalresearch.com [clinicalresearch.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Cytokine biomarkers to predict antitumor responses to nivolumab suggested in a phase 2 study for advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. onclive.com [onclive.com]
- 14. This compound + Nivolumab for Advanced Cancer · Info for Participants · Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 15. clinicaltrials.eu [clinicaltrials.eu]
- 16. This compound / BMS [delta.larvol.com]
- 17. Monitoring regulatory T cells in clinical samples: consensus on an essential marker set and gating strategy for regulatory T cell analysis by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Regulatory T cell - Wikipedia [en.wikipedia.org]
- 19. Flow Cytometric Detection of Human Regulatory T Cells | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Essential Procedures for the Proper Disposal of BMS-986449
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling and Disposal
The proper management and disposal of investigational compounds like BMS-986449, a CELMoD molecular glue and IKZF2/IKZF4 degrader, are critical for ensuring laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, this guide provides essential, step-by-step procedures based on best practices for handling potent pharmaceutical compounds in a laboratory setting. Adherence to these guidelines will help mitigate risks and ensure compliance with general safety standards.
I. Personal Protective Equipment (PPE) and Handling
Before beginning any work with this compound, it is imperative to establish a designated handling area, such as a certified chemical fume hood or a glove box, to ensure proper containment. All handling of the compound should occur within this restricted area.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Provides a complete seal around the eyes to protect against splashes or airborne particles. |
| Hand Protection | Chemotherapy-rated nitrile gloves (double gloving is recommended). | Ensures a high level of protection against potent compound exposure. |
| Body Protection | A disposable, fluid-resistant gown with long sleeves. | Prevents contamination of personal clothing and skin. |
| Foot Protection | Disposable shoe covers. | Should be worn in the designated handling area and removed before exiting to prevent tracking of contaminants. |
II. Waste Segregation and Container Management
Proper segregation and labeling of waste are fundamental to safe disposal. Prepare clearly labeled, sealed waste containers for all types of waste that will be generated before starting any experimental work.
Table 2: Waste Container Labeling and Segregation
| Waste Type | Container Type | Labeling Information |
| Solid Waste | Puncture-resistant, sealed container. | "Hazardous Chemical Waste," "Solid Waste," "this compound," and any other chemical constituents. |
| Liquid Waste | Leak-proof, sealed container (compatible with solvents used). | "Hazardous Chemical Waste," "Liquid Waste," "this compound," and a list of all solvents and their approximate concentrations. |
| Sharps Waste | Puncture-proof sharps container. | "Hazardous Sharps Waste," "this compound." |
| Contaminated PPE | Labeled, sealed plastic bag or container. | "Hazardous Waste - Contaminated PPE." |
III. Experimental Protocol for Safe Handling and Disposal
The following protocol outlines the key steps for safely handling and disposing of this compound during typical laboratory procedures.
1. Preparation:
-
Ensure the designated work area is clean and decontaminated.
-
Verify that the institutional safety protocols and emergency contact information are readily accessible.
-
Don the appropriate PPE as specified in Table 1.
2. Handling and Use:
-
When weighing and preparing solutions, use techniques that minimize the generation of dust or aerosols.
-
If dissolving the compound, add the solvent to the solid slowly to prevent splashing.
-
Keep all containers with this compound covered as much as possible.
3. Spill Management:
-
In the event of a spill, immediately alert personnel in the vicinity.
-
Use a chemical spill kit appropriate for potent compounds, working from the outside of the spill inward.
-
All materials used for spill cleanup must be disposed of as hazardous waste in the appropriate, labeled container.
4. Post-Handling Decontamination:
-
Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.
-
Remove PPE carefully to avoid self-contamination and dispose of it in the designated hazardous waste container.
-
Wash hands and any potentially exposed skin thoroughly with soap and water after removing PPE.
5. Disposal of Unused Compound and Contaminated Materials:
-
Unused Compound: The unused solid compound must be disposed of as hazardous pharmaceutical waste. Place it in a clearly labeled, sealed container.
-
Contaminated Labware (Glass and Plastic): Segregate as hazardous waste. Do not rinse. Place directly into the designated solid waste container.
-
Contaminated Solvents and Solutions: Collect all liquid waste containing this compound in a labeled, leak-proof container. Do not dispose of this waste down the drain.
6. Final Disposal:
-
All generated waste must be disposed of through your institution's hazardous waste management program. Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
IV. Workflow for Safe Disposal of this compound
The following diagram illustrates the logical workflow for the proper disposal of this compound and associated waste.
Safeguarding Research: A Comprehensive Guide to Handling BMS-986449
Disclaimer: This document provides essential safety and logistical information for handling the investigational compound BMS-986449. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidance is based on safety protocols for structurally and functionally similar compounds, namely cereblon E3 ligase modulators (CELMoDs) like lenalidomide, pomalidomide, and iberdomide, as well as general best practices for handling potent pharmaceutical compounds in a laboratory setting. Researchers must supplement this guide with their institution's specific safety protocols and a thorough risk assessment before handling this compound.
This compound is an investigational molecular glue that induces the degradation of transcription factors IKZF2 (Helios) and IKZF4 (Eos). This mechanism of action is of significant interest in oncology research, particularly for advanced solid tumors. Given its potent biological activity, stringent adherence to safety protocols is paramount to protect researchers and the laboratory environment.
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Primary Barrier | Disposable Gloves | Nitrile or neoprene, double-gloving recommended. Change immediately if contaminated. |
| Lab Coat | Dedicated, disposable or professionally laundered. Should have long sleeves and a secure front closure. | |
| Secondary Barrier | Eye Protection | Chemical splash goggles or a full-face shield. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is recommended, especially when handling the powder form or when there is a risk of aerosolization. | |
| Additional | Disposable Shoe Covers | To be worn in designated handling areas. |
| Disposable Sleeves | For added protection against arm contamination. |
Operational Plan for Handling this compound
A systematic approach is crucial for minimizing exposure risk. The following workflow outlines the key steps for safely handling this potent compound.
Step-by-Step Guidance:
-
Preparation:
-
Designate a specific, controlled area for handling this compound, such as a certified chemical fume hood or a containment ventilated enclosure (CVE).
-
Ensure the designated area is clean and free of unnecessary equipment.
-
Assemble all necessary materials, including the compound, solvents, glassware, and waste containers, within the designated area before starting work.
-
Prepare and label waste containers for solid and liquid waste contaminated with this compound.
-
-
Handling:
-
Personal Protective Equipment (PPE): Don all required PPE as outlined in the table above before entering the designated handling area.
-
Weighing: If handling the solid form, carefully weigh the required amount inside the chemical fume hood or CVE to minimize dust generation. Use anti-static weigh paper or a weighing boat.
-
Solution Preparation: When preparing solutions, add the solvent to the solid to prevent splashing. Cap vials and mix gently.
-
-
Post-Handling and Cleanup:
-
Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent (e.g., 70% ethanol (B145695) followed by a surface-active detergent).
-
Waste Disposal: All materials that have come into contact with this compound, including gloves, weigh paper, pipette tips, and contaminated labware, must be disposed of as hazardous chemical waste. Follow your institution's guidelines for potent compound waste.
-
Doffing PPE: Remove PPE in a designated area, taking care to avoid self-contamination. Disposable PPE should be placed in the hazardous waste container. Wash hands thoroughly after removing PPE.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All waste contaminated with this compound must be segregated from general laboratory waste. This includes:
-
Solid Waste: Contaminated gloves, wipes, weigh boats, and other disposable materials.
-
Liquid Waste: Unused solutions and solvent rinses.
-
Sharps: Contaminated needles and blades.
-
-
Containerization: Use clearly labeled, leak-proof, and puncture-resistant containers for each waste stream.
-
Disposal Method: The recommended disposal method for potent pharmaceutical waste is high-temperature incineration by a licensed hazardous waste disposal contractor. Do not dispose of this compound waste down the drain or in regular trash.
Mechanism of Action: Molecular Glue
This compound functions as a "molecular glue," a type of small molecule that induces an interaction between two proteins that would not normally associate. In this case, this compound binds to the E3 ubiquitin ligase cereblon (CRBN) and the target proteins IKZF2 and IKZF4, leading to their ubiquitination and subsequent degradation by the proteasome.
By providing this detailed guidance, we aim to empower researchers to handle this compound with the highest level of safety, ensuring the integrity of their research and the well-being of laboratory personnel.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
